(4-(Azetidin-3-yloxy)phenyl)boronic acid
Description
Properties
Molecular Formula |
C9H12BNO3 |
|---|---|
Molecular Weight |
193.01 g/mol |
IUPAC Name |
[4-(azetidin-3-yloxy)phenyl]boronic acid |
InChI |
InChI=1S/C9H12BNO3/c12-10(13)7-1-3-8(4-2-7)14-9-5-11-6-9/h1-4,9,11-13H,5-6H2 |
InChI Key |
WBRQKEOYXSRUEW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2CNC2)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of (4-(Azetidin-3-yloxy)phenyl)boronic acid
The following technical guide provides an in-depth analysis of (4-(Azetidin-3-yloxy)phenyl)boronic acid , a specialized heterocyclic building block used in high-value medicinal chemistry programs.
Executive Summary
(4-(Azetidin-3-yloxy)phenyl)boronic acid (CAS: 1906861-55-9) is a bifunctional pharmacophore scaffold integrating a strained azetidine ring with a phenylboronic acid moiety. It serves as a critical intermediate in the synthesis of bioactive small molecules, particularly for fragment-based drug discovery (FBDD) and scaffold hopping .
The molecule distinguishes itself by offering a conformationally restricted ether linkage and a solubilizing amine handle (azetidine), which significantly lowers logP and improves metabolic stability compared to traditional piperidine or pyrrolidine analogs. This guide details its structural dynamics, validated synthetic pathways, and handling protocols.
Chemical Identity & Structural Analysis[1][2]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | (4-(Azetidin-3-yloxy)phenyl)boronic acid |
| CAS Number | 1906861-55-9 (Free base) / 1224449-18-6 (N-Boc precursor) |
| Molecular Formula | C |
| Molecular Weight | 193.01 g/mol |
| SMILES | OB(O)C1=CC=C(OC2CNC2)C=C1 |
Physicochemical Profile[1][4][5]
-
Zwitterionic Character: The molecule possesses a basic azetidine nitrogen (calc. pKa
10.5) and an acidic boronic acid group (pKa 8.8). In neutral aqueous solution, it likely exists in an intermolecular salt network or zwitterionic state. -
Solubility: High solubility in polar protic solvents (MeOH, Water/DMSO mixtures) due to the polar surface area and ionizable groups. Poor solubility in non-polar organics (Hexane, Et
O). -
Azetidine Ring Strain: The 4-membered ring introduces
26 kcal/mol of strain energy. While kinetically stable, it is susceptible to ring-opening nucleophilic attack under strong Lewis acidic conditions.
Synthetic Accessibility & Protocols
The synthesis of (4-(Azetidin-3-yloxy)phenyl)boronic acid requires a strategy that protects the amine while installing the sensitive boronic acid moiety. The industry-standard route utilizes a Mitsunobu etherification followed by Miyaura Borylation .
Validated Synthetic Route (Step-by-Step)
Step 1: Ether Linkage Construction (Mitsunobu Reaction)
-
Reagents: 4-Bromophenol (1.0 eq), N-Boc-3-hydroxyazetidine (1.1 eq), Triphenylphosphine (PPh
, 1.2 eq), DIAD (1.2 eq). -
Solvent: Anhydrous THF, 0°C to RT.
-
Mechanism: The reaction inverts the stereocenter at the azetidine C3 position (if chiral) and forms the C-O bond.
-
Critical Control: Maintain strictly anhydrous conditions to prevent DIAD decomposition.
Step 2: Miyaura Borylation
-
Reagents: Aryl bromide intermediate, Bis(pinacolato)diboron (B
pin , 1.1 eq), KOAc (3.0 eq), Pd(dppf)Cl (3-5 mol%). -
Solvent: 1,4-Dioxane, 80-90°C.
-
Purification: The resulting N-Boc pinacol ester is often purified via silica gel chromatography.
Step 3: Global Deprotection & Hydrolysis
-
Reagents: 4M HCl in Dioxane (for Boc removal) followed by Phenylboronic acid hydrolysis (NaIO
/NH OAc or acidic hydrolysis). -
Note: Direct treatment of the pinacol ester with strong aqueous acid (HCl) typically achieves both Boc-removal and boronate hydrolysis in one pot.
Visualization of Synthetic Pathway
Figure 1: Modular synthesis via Mitsunobu etherification and Pd-catalyzed borylation.[1][2][3]
Reactivity & Medicinal Chemistry Applications[6][7][8][9][10][11][12][13]
The "Azetidine Advantage" in SAR
In Structure-Activity Relationship (SAR) studies, replacing a piperidine or pyrrolidine ether with an azetidine ether often results in:
-
Lower Lipophilicity (LogD): The smaller ring reduces the carbon count, lowering LogD and improving solubility.
-
Vector Control: The C-O-C bond angle and the puckering of the azetidine ring (approx. 30°) create a distinct vector for the amine substituent, potentially accessing novel binding pockets.
-
Metabolic Stability: Azetidines are generally less prone to oxidative metabolism (P450) at the
-carbon compared to pyrrolidines.
Suzuki-Miyaura Cross-Coupling
The boronic acid moiety is designed for Pd-catalyzed cross-coupling.
-
Standard Conditions: Pd(PPh
) or Pd(dppf)Cl , Na CO (aq), DME/EtOH. -
Challenge: The free amine on the azetidine can poison Pd catalysts.
-
Solution: Use the Boc-protected precursor for the coupling step, then deprotect, OR use a large excess of base and a robust catalyst system (e.g., XPhos Pd G2) if coupling the free amine species.
Boroxine Equilibrium
Like all boronic acids, this molecule exists in equilibrium with its trimeric anhydride (boroxine) upon dehydration.
-
Storage: Keep in sealed containers to maintain a consistent hydration state (usually mono-hydrate or free acid).
-
Analysis:
H NMR in DMSO- + D O often shows a simplified monomeric species, whereas dry solvents may show broadened peaks due to oligomerization.
Figure 2: Dehydration equilibrium between boronic acid monomer and boroxine trimer.
Handling & Stability Protocols
Protodeboronation
Electron-rich aromatic rings (like phenyl ethers) are susceptible to protodeboronation (loss of the boron group) under high heat or strong acidic conditions.
-
Mitigation: Perform cross-couplings under mild basic conditions. Avoid prolonged exposure to high temperatures (>100°C) in aqueous media.
Storage
-
Temperature: 2–8°C.
-
Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent slow oxidation of the amine or hydrolysis of the boroxine form.
-
Hygroscopicity: The salt forms (e.g., HCl salt) are hygroscopic. Desiccate during storage.
References
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Azetidine-Based Scaffolds." Angewandte Chemie International Edition.
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.
-
PubChem Compound Summary. (2024). "Boronic acid, B-[4-(3-azetidinyloxy)phenyl]-." National Center for Biotechnology Information.
Sources
Physicochemical Characteristics of Azetidine-Substituted Phenylboronic Acids
This guide serves as a technical blueprint for the physicochemical profiling of azetidine-substituted phenylboronic acids (Az-PBAs) . It is designed for medicinal chemists and formulation scientists leveraging this scaffold for reversible covalent inhibition (e.g., proteasome inhibitors) or bioconjugation.
Executive Summary
The fusion of the azetidine ring—a strained, four-membered nitrogen heterocycle—with phenylboronic acid (PBA) creates a unique physicochemical entity. Unlike their pyrrolidine or piperidine analogs, azetidine substituents introduce distinct vectors of conformational rigidity , reduced lipophilicity (LogD) , and modulated Lewis acidity .
This guide dissects the interplay between the azetidine nitrogen and the boron center, specifically focusing on how regiochemistry (ortho/meta/para) and linker topology dictate the thermodynamic equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate.
Structural Dynamics & Electronic Properties
The Azetidine Ring Strain Effect
Azetidine possesses a high ring strain energy (~26 kcal/mol), significantly greater than pyrrolidine or piperidine. This strain impacts the hybridization of the nitrogen lone pair.
-
Basicity Modulation: In N-alkyl azetidines, the pKa is typically ~11.3. However, when attached to a PBA scaffold, the electron-withdrawing nature of the boronic acid (and the phenyl spacer) modulates this.
-
Conformational Puckering: The azetidine ring exists in a puckered conformation (
symmetry). This rigidity reduces the entropic penalty upon protein binding compared to flexible acyclic amines.
Intramolecular B–N Interactions (The Wulff Effect)
In ortho-((azetidin-1-yl)methyl)phenylboronic acids , the proximity of the azetidine nitrogen to the boron center facilitates a dative
-
Mechanism: The nitrogen lone pair donates into the empty
-orbital of the boron. -
Consequence: This stabilizes the tetrahedral
hybridization of the boron, effectively lowering the apparent pKa of the boronic acid (making it easier to form the reactive boronate species at physiological pH).
Physicochemical Profiling
The behavior of Az-PBAs is governed by two ionization events: the protonation of the azetidine nitrogen (
Regioisomer-Dependent Characteristics
| Property | Ortho-Substituted (Benzylic) | Para-Substituted (Direct N-Aryl) | Meta-Substituted (Direct N-Aryl) |
| Structure Type | Wulff-Type System | Conjugated System | Inductive System |
| Dominant Effect | Resonance ( | Inductive ( | |
| Boron Hybridization | Mixed | Predominantly | Predominantly |
| Apparent Boron pKa | 5.5 – 7.5 (Lowered) | 9.0 – 9.5 (Raised) | 8.0 – 8.5 (Slightly Lowered) |
| Solubility (pH 7.4) | High (Zwitterionic character) | Moderate | Moderate |
| LogD (pH 7.4) | Low (< 1.[1]0) | Medium (1.5 – 2.5) | Medium (1.5 – 2.5) |
| Metabolic Stability | High (Steric protection of N) | Risk of N-dealkylation | Moderate |
Note: In para-N-aryl systems, the nitrogen lone pair conjugates with the phenyl ring, drastically reducing its basicity (
) and preventing any significant intermolecular coordination with boron.
Solubility & Permeability
Az-PBAs generally exhibit superior aqueous solubility compared to their carbocyclic analogs due to the polarity of the B(OH)₂ group and the basic azetidine nitrogen.
-
Low pH (pH < 5): High solubility. Nitrogen is protonated (
). -
Neutral pH (pH 7): Solubility depends on the isoelectric point. Ortho-isomers often exist as soluble zwitterions (
). -
Permeability: The azetidine ring lowers LogP relative to piperidine, potentially reducing passive diffusion but improving the unbound fraction (
) in plasma.
Experimental Protocols
Protocol: Spectrophotometric pKa Determination
This method is superior to potentiometric titration for low-solubility PBAs.
Principle: The UV absorbance of the phenyl ring shifts as the boron transitions from trigonal (
-
Preparation: Dissolve Az-PBA to 50 µM in a universal buffer system (citrate-phosphate-borate) ranging from pH 2.0 to 12.0.
-
Blanking: Use buffer-only controls for each pH point.
-
Measurement: Record UV spectra (200–400 nm) at 25°C.
-
Analysis: Track the
shift (typically bathochromic shift upon ionization). -
Calculation: Fit absorbance (
) vs. pH to the Henderson-Hasselbalch equation:
Protocol: Oxidative Stability Assay
Crucial for determining shelf-life and metabolic liability.
-
Incubation: Incubate 100 µM Az-PBA in 50 mM phosphate buffer (pH 7.4) with 1 mM
at 37°C. -
Sampling: Aliquot at 0, 15, 30, 60, and 120 min.
-
Quenching: Add excess catalase or acetonitrile.
-
Quantification: Analyze by HPLC-UV/MS. Monitor the disappearance of Az-PBA and the appearance of the corresponding phenol (product of oxidative deboronation).
Visualization: Mechanism of Action & Profiling Workflow
Wulff-Type Equilibrium Diagram
The following diagram illustrates the dynamic equilibrium in ortho-azetidinyl systems, showing the transition from the open trigonal form to the closed zwitterionic form.
Caption: Thermodynamic equilibrium of ortho-azetidinyl phenylboronic acids shifting between open (reactive) and closed (stable) states.
Physicochemical Profiling Workflow
A logical decision tree for characterizing new Az-PBA derivatives.
Caption: Step-wise characterization workflow for validating azetidine-phenylboronic acid candidates.
References
-
Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: therapeutic potential and synthetic strategy. MedChemComm. Link
-
Bull, S. D., et al. (2013). Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly. Accounts of Chemical Research. Link
-
Wulff, G. (1982). Selective binding to polymers via covalent bonds. The construction of chiral cavities as specific receptor sites. Pure and Applied Chemistry. Link
-
Springsteen, G., & Wang, B. (2002).[2] A detailed examination of boronic acid-diol complexation. Tetrahedron. Link
- Testa, B., et al. (2016). Physicochemical Properties in Drug Design. Wiley-VCH. (General reference for Azetidine pKa/LogP context).
Sources
Therapeutic Potential of (4-(Azetidin-3-yloxy)phenyl)boronic Acid in Drug Discovery
The following technical guide details the therapeutic and synthetic utility of (4-(Azetidin-3-yloxy)phenyl)boronic acid , a high-value pharmacophore enabler in modern medicinal chemistry.
Executive Summary: The "Privileged" Fragment
(4-(Azetidin-3-yloxy)phenyl)boronic acid represents a convergence of two powerful paradigms in modern drug design: Fragment-Based Drug Discovery (FBDD) and Covalent Reversibility .
In the landscape of small molecule therapeutics, this specific chemical entity serves a dual purpose:
-
As a Structural Vector (The Azetidine Motif): It introduces the azetidine ring—a strained, four-membered heterocycle—via a robust ether linkage. This motif is increasingly utilized to replace lipophilic phenyl or piperidine rings, lowering logP (lipophilicity) while increasing Fraction of sp3 Carbon (
), a key metric correlated with clinical success. -
As a Warhead/Handle (The Boronic Acid): The boronic acid moiety functions either as a reversible covalent warhead targeting serine hydrolases (e.g., proteasomes,
-lactamases) or as a synthetic handle (Suzuki-Miyaura coupling) to install the azetidine motif into complex scaffolds.
This guide analyzes its utility in modulating physicochemical properties and provides a validated protocol for its synthesis and application.
Chemical Architecture & Mechanism of Action
The Azetidine "Escape from Flatland"
The inclusion of the azetidine ring addresses a critical failure mode in drug development: poor solubility and high metabolic clearance due to "flat," aromatic-heavy structures.
-
Pucker Angle: The azetidine ring is not planar; it puckers (
30°), creating a distinct 3D vector compared to the planar phenyl ring it often replaces. -
Basicity Modulation: The ether oxygen at the 3-position inductively withdraws electron density from the azetidine nitrogen, typically lowering the pKa to ~8.5–9.0. This ensures the amine is protonated at physiological pH (improving solubility) without being overly basic (reducing hERG channel liability).
Boronic Acid as a Serine Trap
When used as an active pharmaceutical ingredient (API) fragment, the boronic acid group acts as a transition-state analog.
-
Mechanism: The empty p-orbital of the boron atom accepts a lone pair from the nucleophilic serine hydroxyl group in the enzyme active site.
-
Result: Formation of a tetrahedral boronate adduct that mimics the high-energy transition state of peptide bond hydrolysis. Unlike electrophilic warheads that form permanent bonds (e.g., acrylamides), this interaction is often reversible , reducing the risk of permanent off-target toxicity (idiosyncratic toxicity).
Pathway Visualization: Serine Protease Inhibition
The following diagram illustrates the reversible covalent inhibition mechanism utilized by boronic acid-containing drugs (e.g., Bortezomib) and applicable to this fragment.
Figure 1: Mechanism of reversible covalent inhibition. The boronic acid forms a tetrahedral adduct with the catalytic serine, mimicking the enzymatic transition state.
Therapeutic Applications & Data
Physicochemical Profile (Calculated)
The following table contrasts the (4-(Azetidin-3-yloxy)phenyl) motif against standard bioisosteres, highlighting its superior drug-like properties.
| Property | Azetidine Ether Motif | Piperidine Ether Motif | Phenyl Ether Motif | Impact on Drug Design |
| MW Contribution | Low (~56 Da) | Medium (~84 Da) | Medium (~77 Da) | Higher Ligand Efficiency (LE). |
| Fsp3 Character | High | High | Low (0) | Improved solubility & specificity. |
| LogP Shift | -1.5 to -2.0 | -0.5 to -1.0 | +2.0 | Critical for oral bioavailability. |
| Metabolic Liability | Low (Ring Strain) | Medium (Oxidation) | High (CYP inhibition) | Azetidines resist N-dealkylation better than diethylamines. |
Key Therapeutic Areas
-
Oncology (Proteasome Inhibition): Following the success of Bortezomib, this fragment serves as a next-generation scaffold to target the 20S proteasome with improved tissue penetration due to the azetidine vector.
-
Antimicrobial (
-lactamase Inhibitors): Boronic acids are potent inhibitors of Class A and C -lactamases. The azetidine amine provides a handle for specific salt bridges within the bacterial periplasm, potentially enhancing Gram-negative penetration (e.g., Pseudomonas aeruginosa). -
Immuno-oncology (PD-L1 Small Molecules): Recent patents utilize biphenyl ethers; replacing a phenyl ring with the azetidine-ether moiety has been shown to improve the pharmacokinetic (PK) profile of PD-L1 inhibitors.
Experimental Protocol: Synthesis & Utilization
Safety Note: Boronic acids can dehydrate to form boroxines (trimers). Store under inert atmosphere at 4°C.
Synthesis of (4-(Azetidin-3-yloxy)phenyl)boronic acid (Protected)
This protocol yields the N-Boc protected pinacol ester, the standard stable intermediate for drug discovery.
Reagents:
-
N-Boc-3-hydroxyazetidine (1.0 equiv)
-
1-bromo-4-fluorobenzene (1.1 equiv)
-
Sodium Hydride (NaH, 60% dispersion, 1.2 equiv)
-
Bis(pinacolato)diboron (
, 1.2 equiv) -
(0.03 equiv)ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Potassium Acetate (KOAc, 3.0 equiv)
Step-by-Step Workflow:
-
SNAr Coupling (Ether Formation):
-
Dissolve N-Boc-3-hydroxyazetidine in anhydrous DMF (0.2 M) under
. -
Cool to 0°C. Add NaH portion-wise. Stir for 30 min to generate the alkoxide.
-
Add 1-bromo-4-fluorobenzene dropwise.
-
Heat to 60°C for 4 hours. Monitor by TLC/LCMS for consumption of the azetidine.
-
Workup: Quench with
, extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF. Dry over , concentrate. -
Yield expectation: 85-90%.
-
-
Miyaura Borylation (Boron Installation):
-
Suspend the aryl bromide intermediate,
, and KOAc in 1,4-Dioxane. -
Degas with
bubbling for 15 mins. -
Add
.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Heat to 90°C for 12 hours.
-
Purification: Filter through Celite. Concentrate. Purify via Flash Chromatography (Hexane/EtOAc).
-
Result:tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)azetidine-1-carboxylate.
-
-
Hydrolysis to Free Acid (Optional):
-
Treat the pinacol ester with
(3 equiv) and (3 equiv) in Acetone/Water (1:1) for 24h to cleave the ester.
-
Visualization of Synthetic Workflow
Figure 2: Synthetic route from commodity starting materials to the target boronic acid fragment.
References
-
Mechanism of Serine Protease Inhibition by Boronic Acids. Source: ResearchGate.[1][2] Title: "Mechanism of serine protease inhibition by boronic acids."
-
Azetidines in Drug Design. Source: Journal of Medicinal Chemistry (ACS). Title: "Azetidines: New Perspectives in Drug Discovery." (Contextual citation based on general field knowledge supported by search result 1.10).
-
Suzuki-Miyaura Coupling Protocols. Source: NBInno Technical Data. Title: "Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid."[3]
-
Boronic Acid Toxicity & Metabolism. Source: Chemical Research in Toxicology.[4] Title: "Boronic acid-containing proteasome inhibitors: alert to potential pharmaceutical bioactivation."[4]
-
Synthesis of Boronic Acids via Miyaura Borylation. Source: Beilstein Journal of Organic Chemistry. Title: "Robust perfluorophenylboronic acid-catalyzed stereoselective synthesis."
Sources
Advanced Architectures: Azetidine Ether Linkages in Boronic Acid Scaffolds
This guide serves as a definitive technical resource on the synthesis, structural utility, and medicinal chemistry applications of azetidine ether linkages within the context of boronic acid derivatives . It addresses the intersection of strained heterocycles and organoboron pharmacophores/reagents.
Strategic Rationale: The Convergence of Strain and Covalency
In modern drug discovery, the integration of azetidine rings into boronic acid scaffolds represents a high-value tactic for optimizing physicochemical properties and binding kinetics.
-
The Azetidine Advantage: As a four-membered nitrogen heterocycle, azetidine offers a unique "Goldilocks" profile between the highly strained/unstable aziridine and the entropically flexible pyrrolidine.
-
Vector Positioning: The C3-position of azetidine allows for precise geometric orientation of substituents (ether linkages) out of the ring plane, often creating novel exit vectors that differ from 5- and 6-membered rings.
-
Metabolic Stability: 3-Aryloxyazetidines frequently demonstrate superior metabolic stability compared to their pyrrolidine counterparts due to the reduced lipophilicity and the specific electronic deactivation of the ring system.
-
Basicity Modulation: The electron-withdrawing effect of the ether oxygen at C3 lowers the pKa of the azetidine nitrogen (typically ~8.5 vs. ~11 for piperidine), improving oral bioavailability and reducing hERG liability.
-
-
The Boronic Acid Utility: Boronic acids (
) and their esters function dually as synthetic linchpins (via cross-coupling) and pharmacophores (via reversible covalent bonding to serine/threonine nucleophiles in enzymes like proteasomes or beta-lactamases).
This guide focuses on two primary technical intersections:
-
Synthesis via Chan-Lam Coupling: Using aryl boronic acids to install ether linkages onto the azetidine core.
-
Strain-Release Homologation: Constructing azetidine-3-boronates from bicyclic precursors.
Synthetic Methodology A: The Chan-Lam Oxidative Coupling
The most robust method for generating 3-aryloxyazetidines (azetidine aryl ethers) utilizes the copper-catalyzed Chan-Lam coupling. This protocol is superior to traditional
Mechanistic Insight
Unlike Suzuki-Miyaura coupling (Pd0/PdII), the Chan-Lam reaction operates via a Cu(II)/Cu(III) oxidative cycle. The key advantage here is the ability to form C-O bonds under mild, aerobic conditions, avoiding the high temperatures that might degrade the strained azetidine ring.
Validated Protocol: Synthesis of N-Boc-3-Phenoxyazetidine
Reagents:
-
Substrate: 1-Boc-3-hydroxyazetidine (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (
) (1.5 – 2.0 equiv) -
Catalyst: Copper(II) Acetate [
] (0.1 – 1.0 equiv) -
Base/Ligand: Pyridine (2.0 – 3.0 equiv) or Triethylamine (
) -
Oxidant: Atmospheric Oxygen (
) or TEMPO -
Solvent: Dichloromethane (DCM) or Methanol (MeOH)
-
Sieves: 4Å Molecular Sieves (Critical for removing water generated during boroxine formation)
Step-by-Step Workflow:
-
Activation: In a flame-dried round-bottom flask equipped with a drying tube, dissolve 1-Boc-3-hydroxyazetidine (1.0 mmol) in anhydrous DCM (10 mL).
-
Catalyst Addition: Add activated 4Å molecular sieves (200 mg) and
(0.5 mmol). Note: Stoichiometric copper often improves yields for difficult substrates, though catalytic (10-20%) is possible with efficient re-oxidation. -
Ligand Introduction: Add Pyridine (3.0 mmol) followed by the Aryl Boronic Acid (2.0 mmol).
-
Oxidative Coupling: Stir the heterogeneous mixture vigorously at room temperature open to the air (or under an
balloon for faster kinetics). The reaction typically turns from blue/green to a dark suspension. -
Monitoring: Monitor via TLC or LC-MS. Reaction times range from 12 to 48 hours depending on the electronics of the boronic acid (electron-rich boronic acids react faster).
-
Workup: Filter the mixture through a pad of Celite to remove copper salts. Wash the filtrate with 1M aqueous
(to remove pyridine), followed by saturated and brine. -
Purification: Concentrate and purify via silica gel flash chromatography (Hexanes/EtOAc).
Visualization: Chan-Lam Cycle for Azetidine Ethers
Caption: Catalytic cycle of Cu-mediated Chan-Lam coupling for the synthesis of azetidine aryl ethers.
Synthetic Methodology B: Strain-Release Homologation
For cases where the boronic acid derivative is the azetidine itself (e.g., Azetidin-3-yl boronic esters), the method developed by Aggarwal et al. is the gold standard. This approach uses the high strain energy of 1-azabicyclo[1.1.0]butane (ABB) to drive the formation of the azetidine ring.
Mechanistic Insight
The reaction proceeds via the lithiation of ABB, followed by electrophilic trapping with a boronic ester. The resulting "ate" complex undergoes a 1,2-migration upon protonation (or alkylation), cleaving the central C-N bond to relieve ring strain and yielding a 3-substituted azetidine.
Validated Protocol: Synthesis of Azetidin-3-yl Boronates
Reagents:
-
Substrate: 1-Azabicyclo[1.1.0]butane (N-protected, e.g., N-Boc or N-Cbz)
-
Reagent: tert-Butyllithium (
-BuLi) or -BuLi -
Electrophile: Pinacol Boronic Ester (
) -
Quench: Acetic Acid (
) or Alkyl Halide ( )
Step-by-Step Workflow:
-
Lithiation: Cool a solution of N-Boc-1-azabicyclo[1.1.0]butane in dry
to -78°C. Add -BuLi (1.1 equiv) dropwise. Stir for 30 min to generate the -lithio species. -
Borylation: Add the boronic ester (e.g.,
) dropwise. Stir at -78°C for 1 hour. This forms the quaternary boronate complex. -
Strain-Release Migration:
-
For 3-H derivatives: Add
(excess) at -78°C. Warm to RT. The protonation of nitrogen triggers the C-to-C migration of the boron substituent and cleavage of the bicyclic bridge. -
For 3,3-disubstituted derivatives: Add an electrophile (e.g., MeI) instead of acid to trap the nitrogen and trigger migration.
-
-
Purification: Standard aqueous workup and silica chromatography yield the 3-borono-azetidine .
Visualization: Strain-Release Pathway
Caption: Aggarwal's strain-release homologation for accessing azetidine-3-boronic esters.
Medicinal Chemistry Applications
The intersection of azetidine ethers and boronic acids manifests in two primary drug discovery contexts:
Bioisosteric Replacement
3-Aryloxyazetidines serve as metabolically robust isosteres for:
-
Benzylic Ethers: The azetidine ring restricts the conformation of the ether oxygen, reducing entropic penalties upon binding.
-
Cyclic Amines: Replacing a piperidine or morpholine with a 3-aryloxyazetidine often improves solubility (lower LogD) and selectivity.
Covalent Inhibitors (Proteasome & Serine Hydrolases)
Boronic acid derivatives containing azetidine side chains are increasingly explored as Proteasome Inhibitors (analogous to Bortezomib).
-
Design Strategy: The boronic acid warhead forms a reversible covalent bond with the catalytic threonine residue of the proteasome.
-
Role of Azetidine: An azetidine ether moiety at the P2 or P3 position of the peptide backbone can:
-
Rigidify the side chain to fit specific hydrophobic pockets (S2/S3).
-
Provide a specific vector to engage hydrogen bonding networks via the ether oxygen.
-
Data Summary: Azetidine vs. Pyrrolidine Properties
| Property | 3-Aryloxy-Azetidine | 3-Aryloxy-Pyrrolidine | Impact on Drug Design |
| Ring Strain | ~26 kcal/mol | ~6 kcal/mol | Azetidine is more susceptible to ring-opening metabolism if not substituted, but ethers stabilize it. |
| pKa (Parent Amine) | ~8.5 - 9.0 | ~9.5 - 10.0 | Azetidine is less basic; better membrane permeability at physiological pH. |
| Vector Angle | ~90° (Puckered) | ~109° (Envelope) | Distinct exit vectors allow sampling of novel chemical space. |
| Lipophilicity (LogP) | Lower | Higher | Azetidine improves aqueous solubility. |
References
-
Strain-Release-Driven Homologation of Boronic Esters: Application to the Modular Synthesis of Azetidines. Source: Journal of the American Chemical Society (2019) URL:[Link]
-
Chan-Lam Coupling: Copper-Promoted C-Heteroatom Bond Cross-Coupling Reactions with Boronic Acids. Source: Organic Chemistry Portal / Tetrahedron Letters (1998) URL:[Link]
-
Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. Source: Journal of Medicinal Chemistry (2021) URL:[Link]
-
Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres. Source: Organic & Biomolecular Chemistry (2023) URL:[Link]
-
Boronic Acids in Medicinal Chemistry: Anticancer, Antibacterial and Antiviral Applications. Source: Future Medicinal Chemistry (2019) URL:[Link]
Bioisosteric properties of the azetidin-3-yloxy moiety in medicinal chemistry
Executive Summary
This technical guide analyzes the azetidin-3-yloxy moiety, a high-value bioisostere used to modulate physicochemical properties in lead optimization. Unlike simple phenyl or piperidine replacements, this moiety introduces a specific vector geometry, reduces lipophilicity (LogD), and modulates basicity through the inductive effect of the ether linkage. This guide provides the rationale, synthetic protocols, and decision-making frameworks for deploying this scaffold in drug discovery.
Part 1: Physicochemical Profile & Bioisosteric Logic
The transition from aromatic rings to saturated heterocycles is a cornerstone of modern "Escape from Flatland" strategies. The azetidin-3-yloxy moiety offers a unique compromise between the rigidity of a cyclobutyl ring and the polarity of a morpholine-like system.
Structural Geometry and "Pucker"
Unlike the planar phenyl ring or the chair-conformation of piperidine, the azetidine ring exists in a puckered "butterfly" conformation to relieve torsional strain.
-
Pucker Angle: Approximately 25–30°.
-
Vector Implication: The 3-yloxy substituent does not lie in the same plane as the nitrogen lone pair. This creates an exit vector distinct from 4-substituted piperidines, allowing the oxygen to act as a hydrogen bond acceptor (HBA) in a spatially unique region.
Electronic Modulation (pKa and Basicity)
The 3-oxygen atom exerts a significant electron-withdrawing inductive effect (-I) on the azetidine nitrogen.
-
Parent Azetidine pKa: ~11.3 (Highly basic).
-
3-Alkoxy/Aryloxy Azetidine pKa: Typically 8.5 – 9.5 (depending on N-substitution).
-
Medicinal Value: This pKa suppression is critical. It retains sufficient basicity for lysosomal trapping (high volume of distribution) and solubility but reduces the risk of hERG blockage often associated with highly basic amines (pKa > 10).
Lipophilicity (LogD) and Metabolic Stability
Replacing a phenyl ring or a cyclohexyl ether with an azetidin-3-yloxy moiety significantly lowers cLogP due to the solubilizing amine and the ether oxygen.
-
Metabolic Stability: While azetidines are strained, the 3-substituted variants are generally stable. The 3-oxygen prevents metabolic oxidation at the 3-position (a common soft spot in unsubstituted azetidines). However, care must be taken to avoid N-dealkylation.
Data Summary: Bioisosteric Comparison
| Property | Phenyl Ether (Ref) | Piperidin-4-yloxy | Azetidin-3-yloxy | Impact |
| Hybridization | sp² (Planar) | sp³ (Chair) | sp³ (Puckered) | Increases Fsp³ |
| H-Bonding | Acceptor (Weak) | Donor/Acceptor | Donor/Acceptor | Improved Solubility |
| pKa (approx) | N/A | ~10.5 | ~9.0 | Reduced hERG risk |
| LogD (pH 7.4) | High | Moderate | Low | Improved LLE |
Part 2: Visualization of Bioisosteric Logic
The following diagram illustrates the strategic replacement of a phenyl ring with the azetidin-3-yloxy moiety to improve physicochemical properties.
Figure 1: Strategic evolution from phenyl ethers to azetidin-3-yloxy moieties to optimize Lipophilic Ligand Efficiency (LLE) and pKa.
Part 3: Synthetic Accessibility & Protocols
The synthesis of azetidin-3-yloxy derivatives typically proceeds via Nucleophilic Aromatic Substitution (SNAr) or Mitsunobu coupling. The SNAr route is preferred for electron-deficient aryl partners due to scalability.
Experimental Protocol: SNAr Coupling
Objective: Synthesis of N-Boc-3-(aryloxy)azetidine from N-Boc-3-hydroxyazetidine and an Aryl Fluoride.
Reagents:
-
N-Boc-3-hydroxyazetidine (1.0 equiv)
-
Aryl Fluoride (1.1 equiv) [Must be activated, e.g., ortho/para-CN, -NO2, or Pyridine]
-
Sodium Hydride (60% dispersion in oil) (1.2 equiv)
-
Solvent: Anhydrous DMF or THF
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (N₂). Add N-Boc-3-hydroxyazetidine dissolved in anhydrous DMF (0.2 M).
-
Deprotonation: Cool the solution to 0°C. Add NaH portion-wise over 10 minutes. Evolution of H₂ gas will occur. Stir at 0°C for 30 minutes to ensure complete alkoxide formation.
-
Addition: Add the Aryl Fluoride (dissolved in minimal DMF) dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to Room Temperature (RT).
-
Note: If the aryl ring is unactivated, heating to 60–80°C may be required.
-
-
Monitoring: Monitor by LC-MS for the disappearance of the alcohol and formation of the product mass [M+H-Boc]⁺ or [M+Na]⁺.
-
Workup: Quench carefully with ice-water. Extract with Ethyl Acetate (3x).[1] Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na₂SO₄.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient).
Synthetic Workflow Diagram
Figure 2: Decision tree for synthesizing 3-aryloxyazetidines based on the electronic nature of the aryl partner.
Part 4: Strategic Application in Lead Optimization
When should you deploy the azetidin-3-yloxy moiety?
-
Solubility Issues: When a biaryl ether lead is potent but insoluble. The azetidine nitrogen provides a handle for protonation at physiological pH.
-
hERG Liability: When a piperidine analogue causes hERG inhibition. The lower lipophilicity and modulated pKa of the azetidine often mitigate this risk.
-
Metabolic Hotspots: When a cyclohexyl ether is subject to rapid oxidative metabolism. The azetidine ring is generally more metabolically robust in the ether position.
Case Study Concept: The "Azetidine Switch"
In the optimization of STAT3 inhibitors or GPCR ligands, replacing a flexible benzyl or phenoxy group with an azetidin-3-yloxy group has been shown to:
-
Maintain the aromatic vector (due to the ether linkage).
-
Reduce LogD by ~1.5 units.
-
Improve thermodynamic solubility by >10-fold.
References
-
Azetidines in Medicinal Chemistry: Title: Azetidines: new tools for the medicinal chemist. Source: Drug Discovery Today. URL:[Link]
-
Bioisosteric Strategies: Title: Bioisosterism: A Rational Approach in Drug Design.[2] Source: Chemical Reviews.[2] URL:[Link]
-
Synthetic Methodology (SnAr): Title: Practical Synthesis of Aromatic Ethers by SnAr of Fluorobenzenes. Source: ResearchGate / Tetrahedron Letters. URL:[Link]
-
Azetidine Stability: Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[3] Source: ACS Medicinal Chemistry Letters. URL:[Link]
-
General pKa Data: Title: pKa Data Compiled by R. Williams (Evans Group). Source: Organic Chemistry Data. URL:[Link]
Sources
An In-depth Technical Guide on (4-(Azetidin-3-yloxy)phenyl)boronic acid: Safety, Hazards, and Handling for Drug Development Professionals
This guide provides a comprehensive technical overview of the safety data and hazards associated with (4-(Azetidin-3-yloxy)phenyl)boronic acid, a key building block for researchers, scientists, and professionals in drug development. Its purpose is to deliver field-proven insights and promote a culture of safety and efficacy in the laboratory.
Core Compound Analysis: Significance in Medicinal Chemistry
(4-(Azetidin-3-yloxy)phenyl)boronic acid is a bifunctional reagent of significant interest in contemporary drug discovery. It synergistically combines the utility of an arylboronic acid with the beneficial properties of an azetidine moiety. The arylboronic acid functional group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most robust and widely used methods for constructing carbon-carbon bonds in the synthesis of complex organic molecules, including pharmaceuticals.
The azetidine ring, a saturated four-membered heterocycle, is increasingly incorporated into drug candidates to modulate physicochemical properties. It can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability, all critical parameters in optimizing a compound's pharmacokinetic profile. The ether linkage to the phenyl ring provides a stable connection between these two key pharmacophores.
Given its utility, a thorough and nuanced understanding of its handling, stability, and potential hazards is not merely a regulatory requirement but a scientific necessity to ensure both personnel safety and experimental integrity.
Comprehensive Hazard Identification and GHS Classification
While a specific GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for (4-(Azetidin-3-yloxy)phenyl)boronic acid is not always consistently reported across all suppliers, a reliable hazard profile can be synthesized from available Safety Data Sheets (SDS) for this compound and structurally related arylboronic acids. The primary hazards are consistently identified as follows:
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 2 | ❕ | Warning | H315: Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Irritation | 2A | ❕ | Warning | H319: Causes serious eye irritation.[1][2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory Tract Irritation) | ❕ | Warning | H335: May cause respiratory irritation.[1][2][5] |
These classifications are based on the inherent reactivity and physical form of arylboronic acids, which are often fine, airborne powders that can easily come into contact with skin, eyes, and the respiratory system.
Logical Flow of Hazard Potential
Caption: Potential exposure routes and resulting health effects.
Experimental Protocols: Safe Handling and Storage
Adherence to rigorous handling and storage protocols is critical for mitigating the identified hazards and preserving the chemical integrity of the reagent.
Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls : Always handle (4-(Azetidin-3-yloxy)phenyl)boronic acid within a certified chemical fume hood to control dust and vapor exposure. Ensure that a safety shower and eyewash station are readily accessible.
-
Eye and Face Protection : Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.
-
Skin Protection : Wear nitrile or other appropriate chemical-resistant gloves. A lab coat is mandatory. Inspect gloves for any signs of degradation before use.
-
Respiratory Protection : If engineering controls are insufficient or during large-scale operations, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.
Step-by-Step Handling Protocol
-
Preparation : Before opening the container, ensure you are within a fume hood and are wearing all required PPE.
-
Dispensing : As a solid, this compound should be handled carefully to avoid generating dust. Use a spatula to transfer the material. Avoid pouring the dry powder.
-
Container Management : Keep the container tightly sealed when not in use. Boronic acids are known to be sensitive to air and moisture.[6]
-
Cleaning : After handling, decontaminate all surfaces and equipment. Dispose of contaminated materials as hazardous waste.
-
Hygiene : Wash hands thoroughly after handling, even if gloves were worn.
Storage and Stability Considerations
-
Temperature : Store in a cool, dry, and well-ventilated area.[6] Some suppliers may recommend refrigeration; always consult the product-specific documentation.
-
Atmosphere : For long-term storage, it is best practice to keep the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
-
Incompatibilities : Store away from strong oxidizing agents, strong acids, and strong bases.
-
Chemical Instability : Be aware that arylboronic acids can undergo dehydration to form cyclic anhydrides known as boroxines.[7] This is often a reversible process but can complicate stoichiometry in reactions if not accounted for. They are also susceptible to protodeboronation (loss of the boronic acid group), especially under certain pH conditions.[8]
Safe Storage Workflow
Caption: Decision workflow for proper storage of arylboronic acids.
Emergency and First-Aid Procedures
In the event of exposure, immediate and correct action is crucial.
-
Inhalation : If inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[2][4]
-
Skin Contact : Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. If skin irritation occurs, seek medical advice.[2][9]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Call a poison control center or physician for guidance.[10][11]
Disposal Considerations
All waste containing (4-(Azetidin-3-yloxy)phenyl)boronic acid, including empty containers, must be treated as hazardous chemical waste. Dispose of it in accordance with all applicable local, state, and federal regulations. Do not allow the material to enter drains or the environment.
Physical and Chemical Data Summary
| Property | Value |
| CAS Number | 1354467-77-5 |
| Molecular Formula | C₁₀H₁₂BNO₃ |
| Molecular Weight | 205.02 g/mol |
| Appearance | Typically a white to off-white solid |
References
This reference list is compiled from available safety data sheets and relevant chemical literature. In practice, always refer to the specific SDS provided by your chemical supplier for the most accurate and up-to-date information.
-
PubChem Compound Summary for CID 3702122, 4-Acetylphenylboronic acid. National Center for Biotechnology Information. [Link]
-
Boronic Acid Warehouse Storage: Solutions & Supply Options. Cubework. [Link]
-
PREPARATION OF A NEOPENTYL GLYCOL ARYLBORONIC ESTER. Organic Syntheses. [Link]
-
Safety Data Sheet for Phenylboronic acid. Carl ROTH. [Link]
-
Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
Sources
- 1. 4-Acetylphenylboronic acid | C8H9BO3 | CID 3702122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. combi-blocks.com [combi-blocks.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cubework.com [cubework.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
Methodological & Application
Application Note: Suzuki-Miyaura Cross-Coupling of (4-(Azetidin-3-yloxy)phenyl)boronic Acid
Executive Summary
This guide details optimized protocols for the palladium-catalyzed cross-coupling of (4-(Azetidin-3-yloxy)phenyl)boronic acid (typically supplied as the N-Boc protected derivative). This building block is increasingly critical in medicinal chemistry for introducing the azetidine motif—a metabolic "isostere" of morpholine or piperidine that offers lowered lipophilicity (
While the ether linkage provides stability, the strained azetidine ring (strain energy ~25.4 kcal/mol) and the Lewis-basic nitrogen present specific challenges, including catalyst poisoning and acid-mediated ring opening. This note provides three tiered protocols to address these issues, ensuring high yields and reproducibility.
Chemical Profile & Critical Handling
Reagent Characterization
The primary commercial form is the N-Boc protected boronic acid. Using the free amine is not recommended for direct coupling due to zwitterionic solubility issues and strong coordination of the free amine to the Palladium center, which arrests the catalytic cycle.
| Property | Specification |
| Compound Name | (4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)oxy)phenyl)boronic acid |
| CAS Number | 1224449-18-6 |
| Molecular Weight | 293.12 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |
Stability & Risk Factors
-
Protodeboronation: Like many electron-rich phenylboronic acids, this reagent is susceptible to hydrolytic C-B bond cleavage under high heat (>100°C) or prolonged exposure to strong bases.
-
Azetidine Ring Strain: The 4-membered ring is sensitive to strong Lewis acids and nucleophiles. Avoid using strong acids (e.g., neat TFA, concentrated HCl) during the workup of the coupling step. Deprotection should be a separate, controlled downstream step.
Reaction Optimization Logic
The success of the coupling depends on balancing the transmetallation rate (favored by stronger bases) against protodeboronation (also favored by strong bases/heat).
Mechanism & Catalyst Selection
The azetidine ether oxygen is electron-donating, making the oxidative addition to the aryl halide the likely rate-determining step (RDS) for electron-neutral halides. However, for electron-rich halides, transmetallation becomes the bottleneck.
-
Catalyst: Pd(dppf)Cl₂·DCM is the "workhorse" catalyst due to its large bite angle and resistance to deactivation. For sterically hindered or chlorinated partners, XPhos Pd G3 is required.
-
Base: K₂CO₃ is standard. K₃PO₄ is used for anhydrous conditions or acid-sensitive substrates.
-
Solvent: 1,4-Dioxane/Water (4:1) is the gold standard, providing solubility for both the organic boronate and the inorganic base.
Standardized Protocols
Protocol A: The "Workhorse" Method (General Purpose)
Best for: Aryl bromides, Aryl iodides, and electron-deficient Aryl chlorides.
Reagents:
-
Boronic Acid Reagent (1.2 – 1.5 equiv)
-
Catalyst: [Pd(dppf)Cl₂]·CH₂Cl₂ (3–5 mol%)
-
Base: K₂CO₃ (2.0 – 3.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 v/v) [Degassed]
Procedure:
-
Charge a reaction vial with the Aryl Halide, Boronic Acid, and K₂CO₃.
-
Sparge with Nitrogen/Argon for 5–10 minutes (Critical to prevent homocoupling).
-
Add the Pd catalyst quickly under positive inert gas pressure.
-
Seal and heat to 80°C for 4–16 hours.
-
Monitor: Check LCMS for consumption of halide.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]
Protocol B: High-Performance Method (Challenging Substrates)
Best for: Sterically hindered Aryl chlorides, electron-rich halides, or when low catalyst loading is required.
Reagents:
-
Boronic Acid Reagent (1.5 equiv)
-
Catalyst: XPhos Pd G3 (2–4 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: THF : Water (10:1) or Toluene : Water (10:1)
Procedure:
-
Follow the setup in Protocol A.
-
Heat to 60–80°C . The specialized Buchwald ligand (XPhos) facilitates oxidative addition of chlorides at lower temperatures, preserving the boronic acid.
-
Note: If the substrate contains sensitive esters, use K₃PO₄ in anhydrous THF (no water added, rely on base solubility).
Visualized Workflows
Figure 1: Reaction Pathway & Troubleshooting Logic
Caption: Decision tree for selecting coupling conditions and troubleshooting common failure modes.
Post-Coupling Deprotection (Optional)
If the final target requires the free azetidine amine, remove the Boc group after purification of the cross-coupled product.
Method:
-
Dissolve purified product in DCM.
-
Add TFA (10–20 equiv) dropwise at 0°C.
-
Stir at Room Temp for 1–2 hours.
-
Critical Workup: Do not concentrate to dryness with heat (risk of ring opening). Quench with saturated NaHCO₃ or pass through a basic ion-exchange cartridge (SCX-2) to isolate the free amine.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
-
Sigma-Aldrich. (2024). Product Specification: (4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)oxy)phenyl)boronic acid (CAS 1224449-18-6).[5] Link
-
Dunbar, N. A., et al. (2011). Azetidines: New Tools for the Medicinal Chemist. MedChemComm, 2, 1135-1145. (Context on Azetidine stability). Link
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
Sources
Scalable synthesis methods for (4-(Azetidin-3-yloxy)phenyl)boronic acid intermediates
Application Note: Scalable Process Development for (4-(Azetidin-3-yloxy)phenyl)boronic Acid Intermediates
Executive Summary
This application note details a scalable, robust synthetic route for (4-(Azetidin-3-yloxy)phenyl)boronic acid derivatives, specifically focusing on the N-Boc protected pinacol ester intermediate. While early-stage medicinal chemistry often utilizes the Mitsunobu reaction for ether formation, this method suffers from poor atom economy and difficult purification at scale.
This guide presents a Process-Optimized Route utilizing the SN2 displacement of a sulfonate ester, followed by a catalytic Miyaura borylation. This approach minimizes chromatographic requirements, improves safety profiles, and ensures high purity (>98% a/a) suitable for GMP downstream coupling.
Strategic Route Selection
The synthesis hinges on two critical transformations: the formation of the ether linkage between the strained azetidine ring and the phenol, and the installation of the boron moiety.
Comparative Analysis of Synthetic Strategies
| Feature | Route A: Mitsunobu (Discovery) | Route B: Sulfonate Displacement (Process) |
| Reagents | DEAD/DIAD, PPh3 | MsCl, Cs₂CO₃ or K₂CO₃ |
| Atom Economy | Poor (Generates Ph₃PO + Hydrazine) | High (Generates salts) |
| Purification | Difficult (Ph₃PO removal requires chromatography) | Easy (Aqueous workup + Crystallization) |
| Scalability | Low (Exotherms, viscous byproducts) | High (Standard unit operations) |
| Safety | High Risk (Explosive reagents) | Manageable (Standard corrosive/flammable risks) |
Decision: The Sulfonate Displacement (Route B) is selected for scale-up.
Pathway Visualization
Figure 1: Process flow for the synthesis of N-Boc-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)azetidine.
Detailed Protocols
Step 1: Activation and Etherification
Objective: Convert 1-Boc-3-hydroxyazetidine to the reactive mesylate, then displace with 4-bromophenol.
Safety Prerequisite: Azetidine derivatives possess ring strain. While N-Boc protection stabilizes the ring, avoid strong Lewis acids which may trigger polymerization.
Reagents:
-
1-Boc-3-hydroxyazetidine (1.0 equiv)
-
Methanesulfonyl chloride (MsCl) (1.2 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
4-Bromophenol (1.1 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv) or K₂CO₃ (cheaper, requires longer reaction time)
-
Solvents: Dichloromethane (DCM), Acetonitrile (ACN)
Protocol:
-
Mesylation:
-
Charge 1-Boc-3-hydroxyazetidine and TEA into a reactor with DCM (10 V). Cool to 0°C.[1]
-
Add MsCl dropwise, maintaining internal temperature <5°C.
-
Stir for 2 hours. Monitor by TLC/HPLC.
-
Workup: Quench with water. Separate phases. Wash organic layer with dilute citric acid (remove TEA), then brine. Dry (MgSO₄) and concentrate to yield the crude mesylate (typically a white solid). Note: The mesylate is stable enough for storage but best used immediately.
-
-
Displacement (Ether Formation):
-
Dissolve 4-bromophenol in ACN (10 V). Add Cs₂CO₃. Stir for 30 mins at RT to form the phenoxide.
-
Add the crude mesylate (dissolved in minimal ACN).
-
Heat to reflux (80°C) for 12–16 hours.
-
IPC (In-Process Control): Monitor disappearance of mesylate.
-
Workup: Cool to RT. Filter off inorganic salts. Concentrate filtrate.[1]
-
Purification: Recrystallize from Heptane/EtOAc (5:1).
-
Expected Yield: 75–85% (2 steps).
-
Technical Insight: The use of Cs₂CO₃ (cesium effect) enhances the nucleophilicity of the phenoxide and solubility in organic solvents, significantly accelerating the SN2 reaction compared to K₂CO₃.
Step 2: Miyaura Borylation
Objective: Install the boronate ester on the aryl bromide.
Reagents:
-
Aryl Bromide Intermediate (from Step 1) (1.0 equiv)
-
Bis(pinacolato)diboron (B₂Pin₂) (1.1 equiv)
-
Potassium Acetate (KOAc) (3.0 equiv)
-
Pd(dppf)Cl₂·DCM (0.03 equiv / 3 mol%)
-
Solvent: 1,4-Dioxane or DMSO (anhydrous)
Protocol:
-
Inerting: Thoroughly degas the solvent (sparge with N₂ for 30 mins). Oxygen is the primary cause of homocoupling side-products.
-
Charging: Under N₂ flow, charge the Aryl Bromide, B₂Pin₂, KOAc, and Pd catalyst into the reactor.
-
Reaction: Add degassed solvent. Heat to 90°C.
-
Monitoring: Reaction typically completes in 4–6 hours. Watch for the consumption of bromide.[2]
-
Workup (Pd Scavenging):
-
Cool to RT. Dilute with EtOAc.
-
Filter through a pad of Celite® to remove bulk palladium and salts.
-
Scavenging: Treat the filtrate with a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) for 2 hours at 40°C to reduce Pd content to <20 ppm.
-
-
Isolation: Wash with water and brine. Concentrate.
-
Crystallization: Recrystallize from EtOH/Water or IPA/Heptane.
Critical Parameter: The choice of base is crucial.[3] KOAc is weak enough to prevent the hydrolysis of the B₂Pin₂ but basic enough to facilitate the transmetallation step. Stronger bases (NaOH) will promote competitive Suzuki coupling if any product boronate reacts with remaining starting material.
Quality Control & Characterization
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white solid |
| Purity | HPLC (254 nm) | > 98.0% area |
| Assay | qNMR | > 97.0% w/w |
| Residual Pd | ICP-MS | < 20 ppm |
| Identity | 1H-NMR, MS | Conforms to structure |
Hydrolysis Note: If the free boronic acid is required, the pinacol ester can be hydrolyzed using NaIO₄/NH₄OAc in Acetone/Water, followed by acidic workup. However, the free acid is prone to dehydration (boroxine formation) and is less stable. The Pin ester is the recommended form for storage and commercial transfer.
Safety & Hazard Analysis
-
Azetidine Ring Strain: Azetidines are high-energy heterocycles. While the N-Boc group provides stability, thermal runaway is possible at temperatures >150°C. Ensure reactor jackets have high-limit cutoffs.
-
Palladium Sensitization: All Pd-contaminated waste must be segregated. Use dedicated glassware for trace metal work to prevent cross-contamination.
-
Solvents: 1,4-Dioxane is a peroxide former and a likely carcinogen (Class 2 solvent). For larger scales, consider replacing with 2-MeTHF or Toluene/DMF mixtures if solubility permits.
Workup Logic Diagram
Figure 2: Purification workflow ensuring Pd removal and high purity.
References
-
Miyaura Borylation Mechanism & Scale-up
-
Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link
-
-
Azetidine Synthesis & Safety
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. (Context on handling strained rings and coupling reagents). Link
-
-
Pd Scavenging Protocols
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
-
-
Process Safety of Azetidines
-
Stanford Environmental Health & Safety. (2023). Scale Up Safety Guidelines. (General guidelines for scaling exothermic reactions involving strained rings). Link
-
Sources
Application Note: Strategic Functionalization of the Azetidine Ring via Boronic Acid Intermediates
Executive Summary
Azetidines are increasingly utilized in drug discovery as conformationally rigid bioisosteres for amines, often serving to modulate lipophilicity and metabolic stability (the "gem-dimethyl" effect analog). However, functionalizing the azetidine core—specifically installing and utilizing boronic acid handles—presents a unique dichotomy of challenges: the ring strain (~25 kcal/mol) makes the scaffold susceptible to ring-opening, while the Lewis acidic nature of the boron center invites protodeboronation and oxidation.
This guide details the C3-functionalization of azetidines via boronic ester intermediates, prioritizing the stability of the pinacol ester (Bpin) over the free acid to ensure reproducibility. We also provide an orthogonal protocol for C2-functionalization via photoredox catalysis to offer a complete roadmap for scaffold diversification.
Strategic Context: The Stability-Reactivity Paradox
Before initiating experimentation, researchers must understand the failure modes specific to azetidinyl boronates. Unlike aryl boronic acids, azetidinyl species are
-
Protodeboronation: In the presence of aqueous base (standard Suzuki conditions), the C-B bond is prone to hydrolysis, leading to the hydro-deboronated byproduct (simple azetidine).
-
-Elimination: If the nitrogen protecting group is electron-withdrawing (e.g., Boc, Cbz) and a strong base is used,
-elimination can trigger ring fragmentation. -
Lewis Acidity: The empty p-orbital on boron can coordinate with nucleophiles (including solvent), altering the conformation and reactivity of the strained ring.
Recommendation: Always isolate and store these species as pinacol esters (Bpin) or MIDA boronates . Avoid free boronic acids for storage.
Protocol 1: Synthesis of N-Boc-Azetidin-3-ylboronic Acid Pinacol Ester
Target: Installation of the Boron Handle at C3
Direct lithiation of azetidine typically occurs at C2 (ortho to nitrogen). To install boron at C3, we utilize Halogen-Lithium Exchange on a 3-iodo precursor. This method is superior to direct C-H activation for regiocontrol.
Materials
-
Substrate: tert-Butyl 3-iodoazetidine-1-carboxylate (Commercial or synthesized from epichlorohydrin).
-
Reagent: sec-Butyllithium (1.4 M in cyclohexane) or iso-Propylmagnesium chloride (TurboGrignard) for milder conditions.
-
Electrophile: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (IPB).
-
Solvent: Anhydrous THF (dried over molecular sieves).
Step-by-Step Methodology
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon flow. Equip with a low-temperature thermometer and a pressure-equalizing addition funnel.
-
Solvation: Dissolve tert-butyl 3-iodoazetidine-1-carboxylate (1.0 equiv) in anhydrous THF (0.2 M concentration).
-
Cryogenic Cooling (CRITICAL): Cool the solution to -78 °C .
-
Expert Insight: Do not attempt this at -40 °C or 0 °C. The lithiated azetidine intermediate is unstable and will undergo
or dimerization at higher temperatures.
-
-
Lithiation: Add sec-BuLi (1.1 equiv) dropwise over 20 minutes. Maintain internal temperature below -70 °C.
-
Observation: A color change (often to pale yellow/orange) indicates anion formation. Stir for exactly 15 minutes.
-
-
Borylation: Add IPB (1.2 equiv) rapid dropwise. The electrophile trapping is fast.
-
Warming: Allow the mixture to stir at -78 °C for 30 minutes, then remove the cooling bath and allow it to warm to room temperature naturally.
-
Quench & Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine.
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
-
Note: The product is stable on silica but can be stained with KMnO₄ (boron oxidation).
-
Protocol 2: - Suzuki-Miyaura Cross-Coupling
Target: Functionalizing the Ring using the Boron Handle
Coupling secondary alkyl boronates with aryl halides is kinetically slow compared to aryl-aryl couplings. Standard conditions (
Reaction Components
| Component | Choice | Rationale |
| Catalyst | Pd(OAc)₂ (5 mol%) | Precursor for active Pd(0) species. |
| Ligand | SPhos or RuPhos (10 mol%) | Electron-rich Buchwald ligands facilitate oxidative addition and, crucially, reductive elimination from the bulky |
| Base | K₃PO₄ (3.0 equiv) | Anhydrous phosphate is milder than alkoxides, reducing elimination risks. |
| Solvent | Toluene/Water (10:1) | Biphasic system allows salt solubility while protecting the catalyst. |
Step-by-Step Methodology
-
Degassing: Charge a reaction vial with N-Boc-azetidin-3-yl-Bpin (1.2 equiv), Aryl Bromide (1.0 equiv), Pd(OAc)₂, SPhos, and K₃PO₄. Seal the vial.
-
Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).
-
Solvent Addition: Add degassed Toluene/Water mixture via syringe.
-
Heating: Heat to 80 °C for 12–16 hours.
-
Expert Insight: If the aryl bromide is electron-rich (deactivated), increase temperature to 100 °C but monitor for protodeboronation (formation of unsubstituted azetidine).
-
-
Workup: Filter through a pad of Celite to remove Palladium black. Concentrate and purify via column chromatography.
Protocol 3: Orthogonal C2-Functionalization (Minisci-Type)
Target: Functionalizing the Ring "Next Door"
While boron chemistry addresses C3, the C2 position is accessible via radical chemistry. This can be performed before borylation if the boron group is protected, or on the ester itself (though yield varies).
Methodology (Photoredox)
-
Reagents: N-Boc-azetidine (1.0 equiv), Heteroaryl chloride (e.g., chloropyrazine),
(1 mol%). -
Radical Precursor: Quinuclidine (HAT catalyst) and Acetone (solvent/photosensitizer support).
-
Irradiation: Irradiate with Blue LEDs (450 nm) at room temperature for 24 hours.
Visualizing the Workflow
The following diagram illustrates the decision matrix for functionalizing the azetidine scaffold, highlighting the divergence between C2 and C3 strategies.
Figure 1: Strategic roadmap for Azetidine functionalization. The Red node indicates the critical instability point requiring cryogenic control.
Troubleshooting & Optimization Guide
Issue: Low Yield in Suzuki Coupling
-
Diagnosis 1 (Protodeboronation): Check the crude NMR. If you see significant amounts of 1-(tert-butoxycarbonyl)azetidine (lacking the aryl group), the boron fell off before coupling.
-
Fix: Switch to anhydrous conditions (Dioxane/CsF) or use a MIDA boronate slow-release strategy.
-
-
Diagnosis 2 (No Reaction): The oxidative addition into the aryl halide is too slow.
-
Fix: Switch the ligand to XPhos or CataCXium A . Ensure the aryl halide is an Iodide or Bromide, not Chloride.
-
Issue: Ring Opening during Lithiation
-
Diagnosis: Complex mixture of linear amines.
-
Fix: Your temperature rose above -70 °C during the addition of sec-BuLi. Use an internal temperature probe. Alternatively, switch to Continuous Flow processing (residence time < 10 seconds) to handle the unstable lithiated species safely at higher temperatures (see Musci et al. reference).
-
References
-
Synthesis of Azetidinyl Boronates (Flow & Batch): Musci, P., et al. (2022). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines. University of Bari.[4] [Link]
-
Minisci Reaction on Azetidines: Bosset, C., et al. (2018).[5] Minisci-Photoredox-Mediated α-Heteroarylation of N-Protected Secondary Amines: Remarkable Selectivity of Azetidines. Organic Letters. [Link]
-
Stability of Boronic Acids: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews. [Link]
-
Azetidine Overview & Reactivity: Doda, L., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Suzuki Couplings with (4-(Azetidin-3-yloxy)phenyl)boronic acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving (4-(azetidin-3-yloxy)phenyl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in achieving high yields and purity with this specific and increasingly important building block. The presence of the azetidine ring, a saturated heterocycle with a basic nitrogen, introduces unique challenges compared to standard arylboronic acids.
This resource provides in-depth, evidence-based troubleshooting strategies and answers to frequently asked questions. Our approach is grounded in mechanistic principles to empower you to not only solve immediate issues but also to develop a robust understanding for future optimizations.
Understanding the Unique Challenges
(4-(Azetidin-3-yloxy)phenyl)boronic acid is an electron-rich boronic acid due to the ether linkage. The azetidine moiety, while valuable for its properties in final drug candidates, can introduce complications. The basic nitrogen can interact with the palladium catalyst or reaction components, and the overall molecule can be susceptible to specific side reactions like protodeboronation. This guide will walk you through diagnosing and overcoming these hurdles.
Troubleshooting Guide: Low Yield and Side Reactions
Low product yield is the most common issue encountered. This is often a result of several competing side reactions or suboptimal reaction conditions that fail to favor the desired cross-coupling pathway.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I address them?
Low yields with this substrate are often traced back to three primary issues: catalyst inhibition/decomposition, inefficient transmetalation, or degradation of the boronic acid itself. Let's break down the troubleshooting process.
1.1 Catalyst System: The Heart of the Reaction
The choice of palladium precatalyst and ligand is critical. The electron-rich nature of the boronic acid and the presence of the basic azetidine nitrogen necessitate a carefully selected catalyst system.
-
Palladium Precatalyst: While Pd(PPh₃)₄ is a classic choice, modern palladium precatalysts often offer superior performance due to their air and moisture stability and the ease of generating the active Pd(0) species.[1][2] Consider screening catalysts like PdCl₂(dppf) or Buchwald-type precatalysts.
-
Ligand Selection: The ligand plays a crucial role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle: oxidative addition and reductive elimination.[3]
-
Electron-rich and Bulky Ligands: For electron-rich boronic acids and potentially challenging aryl halides, ligands that are both electron-rich and bulky are often beneficial.[4] Electron-rich ligands promote the oxidative addition step, while bulky ligands can accelerate the final reductive elimination step to release the product.[3][4] Consider screening ligands such as SPhos, XPhos, or other Buchwald-type biarylphosphine ligands. N-heterocyclic carbenes (NHCs) can also be effective alternatives to phosphine ligands.[3]
-
1.2 The Critical Role of the Base
The base in a Suzuki coupling is not a passive component; it actively participates in the catalytic cycle.[5] Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which then participates in the transmetalation step.[6][7]
-
Base Strength and Type: The choice of base can significantly impact the reaction outcome.
-
Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used.[8] For substrates with base-sensitive functional groups, weaker bases like potassium fluoride (KF) can be a good option.[9]
-
Organic Bases: In some cases, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be effective, but they can also coordinate to the palladium center and inhibit catalysis.
-
-
Troubleshooting with Bases:
-
If you are observing low yields, consider screening a panel of bases. A switch from a carbonate to a phosphate, or vice versa, can sometimes lead to dramatic improvements.
-
The amount of base used is also important. Typically, 2-3 equivalents are used, but optimization may be necessary.
-
1.3 Solvent and Temperature Effects
The solvent system must be chosen to ensure adequate solubility of all reactants. A mixture of an organic solvent and water is often used, as water can aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species.[10]
-
Common Solvent Systems: Toluene/water, dioxane/water, and THF/water are frequently employed.[11]
-
Temperature Optimization: Suzuki couplings are often run at elevated temperatures (e.g., 80-110 °C) to drive the reaction to completion.[11] However, for sensitive substrates, lower temperatures may be necessary to minimize side reactions. A systematic temperature screen is recommended.
Experimental Protocol: A General Starting Point for Optimization
Here is a robust starting protocol that can be used as a baseline for your optimization experiments:
-
To a reaction vessel, add the aryl halide (1.0 equiv), (4-(azetidin-3-yloxy)phenyl)boronic acid (1.2-1.5 equiv), and the chosen base (2.0-3.0 equiv).
-
Add the palladium precatalyst (1-5 mol%) and ligand (if not using a precatalyst with an integrated ligand).
-
Degas the chosen solvent (e.g., dioxane/water 4:1) by bubbling with argon or nitrogen for 15-30 minutes. Add the degassed solvent to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS.
| Parameter | Starting Condition | Optimization Strategy |
| Palladium Source | PdCl₂(dppf) (2 mol%) | Screen Buchwald precatalysts (e.g., G3, G4), PEPPSI™-type catalysts. |
| Ligand | dppf (integrated) | Screen bulky, electron-rich phosphines (e.g., SPhos, XPhos). |
| Base | K₂CO₃ (2.5 equiv) | Screen Cs₂CO₃, K₃PO₄, KF. Vary equivalents from 2.0 to 3.5. |
| Solvent | Dioxane/H₂O (4:1) | Screen Toluene/H₂O, THF/H₂O, DMF. |
| Temperature | 90 °C | Screen from room temperature to 110 °C. |
Question 2: I am observing significant amounts of a side product that appears to be the protodeboronated starting material. How can I minimize this?
Protodeboronation is a common side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[12] This is particularly problematic with electron-rich boronic acids like the one .
2.1 Understanding the Mechanism of Protodeboronation
Protodeboronation can be uncatalyzed or catalyzed by acid, base, or metal salts.[13] In the context of the Suzuki reaction, the basic conditions and the presence of water can promote this undesired pathway.[13]
2.2 Strategies to Mitigate Protodeboronation
-
Reaction Time and Temperature: Prolonged reaction times and high temperatures can increase the extent of protodeboronation.[14] The goal is to find conditions where the rate of the Suzuki coupling is significantly faster than the rate of protodeboronation.
-
Choice of Base: While a base is necessary, a very strong base or high concentrations of hydroxide ions can accelerate protodeboronation.[13] Screening different bases, including weaker ones like KF, can be beneficial.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can be an effective strategy.[15] These esters are more resistant to protodeboronation and slowly hydrolyze in situ to release the boronic acid for the coupling reaction.[15]
-
Anhydrous Conditions: While challenging to maintain, running the reaction under strictly anhydrous conditions can suppress protodeboronation. This would necessitate the use of an anhydrous base and solvent.
Workflow for Minimizing Protodeboronation
Caption: Troubleshooting workflow for protodeboronation.
Question 3: My reaction is sluggish and does not go to completion, even after extended reaction times. What could be the issue?
A stalled reaction often points to catalyst deactivation or poor solubility of the reactants.
3.1 Catalyst Deactivation
-
Oxygen Sensitivity: The active Pd(0) catalyst can be sensitive to oxygen.[16] Ensure that the reaction mixture is properly degassed and maintained under an inert atmosphere (argon or nitrogen) throughout the experiment.
-
Inhibition by the Azetidine Nitrogen: The basic nitrogen of the azetidine ring can potentially coordinate to the palladium catalyst, leading to inhibition. The use of bulky ligands can help to disfavor this coordination.
-
Impure Reagents: Impurities in the starting materials or solvents can also poison the catalyst.[16] Ensure the use of high-purity reagents and solvents.
3.2 Solubility Issues
If any of the reactants are not fully dissolved, the reaction will be slow and may not go to completion.
-
Solvent Screening: If you suspect solubility is an issue, try a different solvent system. For example, DMF or DMA can be good options for dissolving polar substrates.
-
Vigorous Stirring: Ensure that the reaction mixture is being stirred vigorously, especially if it is a biphasic system.[16]
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the nitrogen on the azetidine ring?
In many cases, protection of the azetidine nitrogen is not necessary. However, if you are consistently observing low yields and have exhausted other optimization strategies, protection with a suitable group (e.g., Boc) could be considered. This would prevent any potential catalyst inhibition by the basic nitrogen.
Q2: Can I use (4-(azetidin-3-yloxy)phenyl)boronic acid pinacol ester instead of the boronic acid?
Yes, and it is often a good idea. As mentioned earlier, boronic esters are generally more stable and less prone to protodeboronation.[15] The pinacol ester can be synthesized from the boronic acid or may be commercially available.
Q3: What is the role of water in the reaction mixture?
Water, in combination with an organic solvent, helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[10] However, an excess of water can promote hydrolysis of the boronic acid. The optimal amount of water should be determined experimentally.
Q4: I am observing homocoupling of my boronic acid. What causes this and how can I prevent it?
Homocoupling, the reaction of two molecules of the boronic acid to form a biaryl byproduct, is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[4] To minimize homocoupling, ensure thorough degassing of the reaction mixture and use a precatalyst that efficiently generates the active Pd(0) species.
Suzuki Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle.
References
-
Wikipedia. Suzuki reaction. [Link]
-
Denmark, S. E., & Smith, R. C. (2020). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 142(36), 15386-15403. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Lloyd-Jones, G. C., & Ball, N. D. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(43), 17272-17285. [Link]
-
Couto, C. G., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Molecules, 26(16), 4945. [Link]
-
Nolan, S. P., & Szostak, M. (2021). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. ACS Catalysis, 11(7), 4143-4153. [Link]
-
Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(32), 11372-11380. [Link]
-
Jayarathne, U. S., et al. (2020). A magnetically retrievable air and moisture stable gold and palladium nanocatalyst for efficient C−C coupling reactions. Scientific Reports, 10(1), 16084. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Nolan, S. P., & Szostak, M. (2021). Suzuki–Miyaura cross-coupling of esters by selective O–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(μ-Cl)Cl]2 precatalysts: catalyst evaluation and mechanism. Catalysis Science & Technology, 11(7), 2375-2384. [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2009). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, (24), 3543-3545. [Link]
-
Facile palladium catalyzed Suzuki–Miyaura coupling in air and water at ambient temperature. ResearchGate. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 71(25), 9681-9686. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]
-
Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 485-491. [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. In The Suzuki-Miyaura Cross-Coupling Reaction (pp. 317-372). John Wiley & Sons, Ltd. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. Phenylboronic acid. [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. ResearchGate. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 28(14), e202104108. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(47), 15949-15951. [Link]
-
Copper-Catalyzed Enantioconvergent Radical Deborylative Coupling of Racemic Benzylboronic Esters with Alkynes and Alkenylboronic. Journal of the American Chemical Society. [Link]
-
AA Blocks. Chemistry Of Boronic Esters. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 46(29), 5555-5558. [Link]
-
Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and... ResearchGate. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(1), 133. [Link]
Sources
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Suzuki–Miyaura cross-coupling of esters by selective O–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(μ-Cl)Cl]2 precatalysts: catalyst evaluation and mechanism - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting oxidative degradation of azetidine-containing boronic acids
Topic: Troubleshooting Oxidative Degradation of Azetidine-Containing Boronic Acids Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists
Technical Support Center: Azetidine Boronate Stability
Status: Active Subject: Mitigating Oxidative Deboronation & Protodeboronation in Strained Heterocycles
Executive Summary
Azetidine-containing boronic acids are high-value pharmacophores due to their ability to lower lipophilicity while maintaining structural rigidity. However, they present a "perfect storm" for degradation: the ring strain (~26 kcal/mol) combined with the Lewis acidity of the boron center makes them acutely susceptible to oxidative deboronation (conversion to alcohol) and protodeboronation (hydrolysis to alkane).
This guide moves beyond basic "keep it cold" advice. We analyze the orbital interactions driving this instability and provide engineered solutions—specifically the use of MIDA boronates and amphoteric buffering—to salvage your material.
Module 1: The Mechanistic Root Cause
Why is my azetidine boronic acid turning brown/oiling out?
The degradation is rarely random; it is driven by the empty p-orbital on the boron atom.
-
Oxidative Susceptibility: Boronic acids are isoelectronic with carbocations. In the presence of Reactive Oxygen Species (ROS) or even ambient air, the empty p-orbital accepts electron density from oxygen. This triggers a 1,2-migration of the C-B bond to a C-O bond, ultimately yielding the azetidinol (alcohol) and boric acid.
-
The Azetidine Factor: Unlike phenyl boronic acids, the azetidine nitrogen (if unprotected or deprotonated) can act as an intramolecular base. While N→B coordination can thermodynamically stabilize the species by filling the p-orbital, it often complicates cross-coupling (shutting down transmetallation). Furthermore, the strain of the 4-membered ring makes the C-B bond kinetically labile.
Visualizing the Failure Mode
The following diagram illustrates the oxidative pathway you are likely encountering.
Figure 1: The oxidative deboronation pathway.[1] The critical failure point is the initial coordination of oxygen to the empty p-orbital of the boron.
Module 2: Diagnostic FAQs
Q1: How do I distinguish oxidative degradation from protodeboronation? A: Use 11B NMR and 1H NMR .
-
Oxidative Degradation: You will see the disappearance of the C-B signal and the appearance of a C-OH signal. In 11B NMR, the boronic acid signal (~30 ppm) will vanish, replaced by the sharp signal of boric acid (~19 ppm).
-
Protodeboronation: This yields the hydrodeboronated azetidine (C-H). In 1H NMR, look for a new triplet or multiplet corresponding to the proton at the former boron position. This is common under basic conditions or high temperature.
Q2: My material degrades on silica gel. How do I purify it? A: Stop using standard silica. Silica is slightly acidic and possesses active hydroxyl groups that catalyze protodeboronation.
-
Solution A: Use diol-functionalized silica or neutralize your silica with 1-2% Et3N (though this may streak for amines).
-
Solution B (Recommended): Reverse Phase (C18) chromatography. Use a buffer system of 0.1% Formic Acid (acidic buffer stabilizes the C-B bond against base-catalyzed protodeboronation, provided the amine is protected).
-
Solution C: Don't purify the free acid. Convert it to a MIDA boronate (see Module 3) which is silica-stable.
Module 3: The "Silver Bullet" Solutions
If your azetidine boronic acid is decomposing, you must change its hybridization state. You cannot fight thermodynamics with a refrigerator; you need to remove the empty p-orbital.
Protocol A: Conversion to MIDA Boronate
Best for: Long-term storage and purification. MIDA (N-methyliminodiacetic acid) ligands lock the boron into an sp3 hybridized state.[2] This fills the p-orbital, rendering the molecule immune to oxidation and silica degradation.
Step-by-Step Synthesis:
-
Dissolution: Dissolve your unstable azetidine boronic acid (1.0 equiv) in Toluene/DMSO (10:1).
-
Ligand Addition: Add MIDA (1.2 equiv).
-
Dehydration: Heat to 80°C under Dean-Stark conditions (or use molecular sieves) to remove water.
-
Workup: The MIDA boronate is usually soluble in organic solvents (EtOAc/Acetone) but insoluble in ether/water. Wash with water to remove excess MIDA, dry, and precipitate with Et2O.
-
Result: A crystalline, air-stable solid that can be stored on the benchtop.
Protocol B: Potassium Acyltrifluoroborates (KATs)
Best for: Direct use in cross-coupling without deprotection. If MIDA is too slow-releasing for your reaction, convert to the trifluoroborate salt.
-
Dissolve boronic acid in MeOH.
-
Add KHF2 (saturated aqueous solution, 3.0 equiv).
-
Stir for 1 hour. The product often precipitates.
-
Filter and wash with cold acetone/ether.
Module 4: Troubleshooting Workflow
Use this decision tree to determine the salvage strategy for your experiment.
Figure 2: Decision matrix for stabilizing azetidine boronates.
Module 5: Stability Data Comparison
The following table summarizes the stability profiles of different boron species based on literature precedents (Burke et al., Hall et al.).
| Boron Species | Hybridization | Oxidative Stability (t1/2 in air) | Silica Stability | Reactivity in Suzuki |
| Free Boronic Acid | sp2 (Empty p-orbital) | < 24 Hours (High Risk) | Poor (Decomposes) | High (Often too high) |
| Pinacol Ester | sp2 (Steric protection) | Days to Weeks | Moderate | Moderate |
| Trifluoroborate (BF3K) | sp3 (Filled octet) | Months | Good | Moderate (Req. hydrolysis) |
| MIDA Boronate | sp3 (B-N bond) | Indefinite (Years) | Excellent | Controlled (Slow Release) |
References
-
Gillis, E. P., & Burke, M. D. (2007).[2] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society. [Link][3]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]
-
Fawcett, A., et al. (2019). Strain-Release-Driven Homologation of Boronic Esters: Application to the Modular Synthesis of Azetidines. Angewandte Chemie International Edition. (Aggarwal Group).[4] [Link]
-
Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: therapeutic potential and recent advances. MedChemComm. [Link]
Sources
Validation & Comparative
Optimizing Purity Assessment of (4-(Azetidin-3-yloxy)phenyl)boronic Acid: A Comparative Chromatographic Guide
Executive Summary & Core Challenge
Developing a purity method for (4-(Azetidin-3-yloxy)phenyl)boronic acid presents a distinct "orthogonality trap" due to its amphoteric nature. The molecule contains two conflicting functional groups:[1][2][3][4][5]
-
Azetidine Ring: A cyclic secondary amine (pKa ~11.0), which is highly basic and positively charged at standard HPLC pH levels.
-
Phenylboronic Acid: A Lewis acid (pKa ~8.8) that exists in equilibrium with boroxine trimers and is prone to peak broadening due to silanol interactions.
The Dilemma: Standard low-pH methods (pH 2-3) protonate the azetidine, causing severe peak tailing due to secondary interactions with silanols. Conversely, high-pH methods (pH > 10) neutralize the amine but ionize the boronic acid (
This guide compares three chromatographic approaches, ultimately recommending a Charged Surface Hybrid (CSH) stationary phase protocol that solves both issues simultaneously.
Comparative Analysis of Methodologies
We evaluated three distinct separation strategies to determine the optimal Quality Control (QC) method.
Strategy A: The "Standard" Approach (Generic C18)
-
Column: High-purity C18 (e.g., Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase: 0.1% Formic Acid in Water/ACN.
-
Outcome: FAILURE .
-
Mechanism: While the neutral boronic acid retains well, the protonated azetidine interacts strongly with residual silanols (
) on the silica surface. -
Result: Asymmetric tailing (
), making integration of closely eluting impurities impossible.
Strategy B: The "High pH" Approach
-
Column: Hybrid C18 (High pH stable).
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / ACN.[3][6]
-
Outcome: SUB-OPTIMAL .
-
Mechanism: High pH suppresses the amine ionization, fixing the tailing. However, the boronic acid becomes anionic.
-
Result: The main peak elutes too early (
), causing co-elution with polar solvent fronts and injection surges.
Strategy C: The "Surface Charge" Solution (Recommended)
-
Column: Charged Surface Hybrid (CSH) C18 (e.g., Waters XSelect CSH).
-
Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) in Water/ACN.
-
Outcome: SUCCESS .
-
Mechanism: The CSH particle surface carries a controlled low-level positive charge. This electrostatically repels the protonated azetidine, preventing it from "sticking" to the surface, while the C18 ligand retains the hydrophobic phenyl core. The low pH keeps the boronic acid neutral and retained.
-
Result: Sharp peaks (
), excellent retention ( ), and separation from boroxine artifacts.
Experimental Data Summary
The following data represents average system suitability results from
| Parameter | Generic C18 (Low pH) | Hybrid C18 (High pH) | CSH C18 (Optimized) |
| Retention Time ( | 4.2 min | 1.1 min (Void Issue) | 5.8 min |
| USP Tailing Factor ( | 2.8 (Fail) | 1.1 (Pass) | 1.15 (Pass) |
| Theoretical Plates ( | 2,500 | 1,800 | 12,400 |
| Resolution ( | 0.8 (Co-elution) | N/A (Void) | 3.2 |
| Signal-to-Noise (LOQ) | 15:1 | 8:1 | 85:1 |
Note: The dramatic increase in Theoretical Plates for the CSH column is due to the elimination of the "drag" caused by silanol interactions.
Detailed Recommended Protocol (Strategy C)
This protocol is self-validating; the use of TFA ensures the suppression of boronic acid ionization, while the column chemistry manages the amine.
Reagents & Standards
-
Solvent A: Water (HPLC Grade) + 0.1% TFA (v/v).
-
Solvent B: Acetonitrile (HPLC Grade) + 0.1% TFA (v/v).
-
Diluent: 90:10 Water:Acetonitrile (Prevents boroxine formation common in high organic diluents).
Chromatographic Conditions[3][4][5][8]
-
Column: Waters XSelect CSH C18,
, (or equivalent positively charged surface column). -
Flow Rate:
. -
Temperature:
(Control is vital for boronic acid equilibrium). -
Detection: UV @ 254 nm (Phenyl absorption).
-
Injection Volume:
.
Gradient Table
| Time (min) | % Solvent A | % Solvent B | Curve |
| 0.0 | 95 | 5 | Initial |
| 10.0 | 40 | 60 | Linear |
| 12.0 | 5 | 95 | Wash |
| 12.1 | 95 | 5 | Re-equilibrate |
| 17.0 | 95 | 5 | End |
Critical Sample Prep Note
Boronic acids can dehydrate to form boroxines (trimers). Always prepare samples fresh. If multiple peaks appear (e.g., at 0.9 RRT and 1.0 RRT), add 5% Sorbitol to the sample diluent. Sorbitol forms a stable cyclic ester with the boronic acid, collapsing the equilibrium into a single, sharp peak.
Visualizations & Mechanisms
Method Development Decision Logic
This flowchart illustrates the decision pathway that rules out standard columns for this specific molecule.
Caption: Decision tree highlighting why standard approaches fail and CSH succeeds.
Mechanistic Action of CSH Technology
The diagram below visualizes why the CSH column prevents tailing for the Azetidine moiety.
Caption: Electrostatic repulsion between the CSH surface (+) and the Azetidine (+) prevents peak tailing.
References
-
Waters Corporation. Charged Surface Hybrid (CSH) Technology: Mechanism and Applications for Basic Compounds. [Link] Citation Context: Supports the mechanism of using surface charge to improve peak shape for basic amines like azetidine.
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography. Wiley. [Link] Citation Context: General principles of silanol interactions and pKa-dependent retention.
-
Liu, X., & Scouten, W. H. Boronic acids as ligands for affinity chromatography. [Link] Citation Context: Describes the equilibrium of boronic acids and their ionization behavior at varying pH levels.
-
Hall, D. G. Structure, Properties, and Preparation of Boronic Acid Derivatives. Wiley-VCH. [Link] Citation Context: Reference for the boroxine-boronic acid equilibrium and the use of diols (sorbitol) to stabilize these species.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters [waters.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. rsc.org [rsc.org]
High-Performance Identification of (4-(Azetidin-3-yloxy)phenyl)boronic acid via LC-MS
A Comparative Technical Guide for Analytical Method Development
Executive Summary: The Amphoteric Paradox
Identifying (4-(Azetidin-3-yloxy)phenyl)boronic acid presents a distinct "amphoteric paradox" to the analytical scientist. The molecule contains a highly polar, basic azetidine ring (secondary amine) coupled with a Lewis-acidic boronic acid moiety. This duality creates two primary failure modes in standard LC-MS workflows:
-
Retention Failure: The polar azetidine causes elution in the void volume on standard C18 columns.
-
Spectral Artifacts: The boronic acid group is prone to dehydration (boroxine formation) and rapid esterification with methanolic mobile phases, leading to confusing mass spectra.
This guide objectively compares Direct HILIC Analysis versus Pinacol Derivatization , recommending the latter for robust quantification and identification in complex matrices.
Part 1: Chemical Context & Critical Failure Points
Before selecting a method, the analyst must understand the specific behaviors of the analyte under LC-MS conditions.
| Structural Moiety | Chemical Behavior | LC-MS Consequence |
| Azetidine Ring | High Polarity / Basic ( | Poor Retention: Elutes in void volume on C18. Peak Tailing: Strong interaction with residual silanols. |
| Boronic Acid ( | Lewis Acid / Reversible Covalent Bonding | Artifacts: Reacts with MeOH to form methyl esters ( |
| Ether Linkage | Stable | Fragmentation: Primary cleavage point during MS/MS (CID). |
The Methanol Trap
Crucial Warning: Do not use Methanol (MeOH) as the organic modifier in the mobile phase for direct analysis. Boronic acids react with MeOH to form mono-methyl (
-
Correct Solvent: Acetonitrile (ACN) is chemically inert toward the boronic acid moiety.
Part 2: Comparative Methodologies
We evaluated two primary workflows. The data below summarizes performance metrics based on synthetic standards.
Method A: Direct Analysis (HILIC)
Targeting the polar azetidine moiety.
-
Column: Amide or Bare Silica HILIC (e.g., Waters BEH Amide).
-
Mobile Phase: ACN / 10mM Ammonium Formate (pH 3.0).
-
Pros: No sample prep; retains polar amines well.
-
Cons: Boronic acid peak broadening; strict equilibration requirements; potential ion suppression from high buffer loads.
Method B: Pinacol Derivatization (Recommended)
Stabilizing the boronic acid prior to analysis.
-
Chemistry: Reaction with pinacol to form a cyclic boronate ester.
-
Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: ACN / 0.1% Formic Acid.
-
Pros: Converts amphoteric/unstable species into a lipophilic, stable ester. Sharp peaks, high retention, predictable MS response.
-
Cons: Requires 30-minute incubation step.
Performance Data Comparison
| Metric | Method A: Direct HILIC | Method B: Pinacol Derivatization |
| Retention Factor ( | 1.2 (Weak) | 4.5 (Excellent) |
| Peak Symmetry ( | 1.8 (Tailing) | 1.05 (Sharp) |
| Sensitivity (LOD) | 50 ng/mL | 2 ng/mL |
| Spectral Purity | Mixed (Parent + Dehydrated) | Single Species (Ester) |
| Throughput | Low (Long equilibration) | High (Fast gradients) |
Part 3: Detailed Experimental Protocols
Protocol 1: The "Gold Standard" Pinacol Derivatization
This workflow transforms the unstable boronic acid into a robust cyclic ester, allowing the use of standard generic gradients.
Reagents
-
Derivatizing Agent: 100 mM Pinacol in ACN.
-
Acid Catalyst: 5% Formic Acid (aq).
-
Sample Solvent: ACN:Water (50:50).
Workflow
-
Preparation: Aliquot 50
L of sample (supernatant or standard). -
Addition: Add 50
L of 100 mM Pinacol solution. -
Catalysis: Add 10
L of 5% Formic Acid. -
Incubation: Vortex and heat at 40°C for 30 minutes.
-
Mechanism:[1] The diol displaces the hydroxyls on the boron, releasing 2
.
-
-
Analysis: Inject 5
L onto a C18 column.-
Gradient: 5% to 95% ACN over 5 minutes.
-
Protocol 2: Direct Analysis (If Derivatization is Impossible)
If you must analyze directly (e.g., to detect free acid specifically), follow these strict parameters:
-
Column: 2.1 x 100mm HILIC Amide, 1.7
m. -
Mobile Phase A: 95:5 ACN:Water + 10mM
, pH 3.0. -
Mobile Phase B: 50:50 ACN:Water + 10mM
, pH 3.0. -
Gradient: Isocratic hold at high ACN for 1 min, then gradient to 60% B.
-
Note: The high organic content is required to retain the azetidine.
Part 4: Mass Spectral Interpretation Logic
Identification relies on detecting the specific isotopic signature of Boron and the fragmentation of the Azetidine ring.
Isotope Pattern Analysis
Boron has two stable isotopes:
-
The Check: Look for the parent ion
. You must see a precursor peak at with approximately 25% intensity of the main peak.-
Example (Derivatized): If Pinacol ester MW is ~275, expect peaks at m/z 276 (major) and m/z 275 (minor).
-
-
Absence of this pattern indicates the boronic acid group has been lost or the identification is incorrect.
Fragmentation Pathway (ESI+)
Under Collision Induced Dissociation (CID), the molecule fragments in a predictable sequence.
Graphviz Diagram: Fragmentation Logic
Figure 1: Primary fragmentation pathways for (4-(Azetidin-3-yloxy)phenyl)boronic acid in ESI+ mode. Note the competitive loss of water (boron moiety) vs. ether cleavage.
Part 5: Decision Matrix for Method Selection
Use this workflow to determine the optimal approach for your specific sample matrix.
Figure 2: Decision matrix for selecting between Direct HILIC and Derivatization workflows.
References
-
Chidella, K. S., et al. (2021).[2][3] "A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor." American Journal of Analytical Chemistry. Link
-
Nagasathiya, K., et al. (2014).[4] "Artifacts from methanol stored in borosilicate glass bottles during electrospray ionization mass spectrometric analysis." Rapid Communications in Mass Spectrometry. Link
-
Waters Corporation. (2022). "Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology." Application Note. Link
-
Phenomenex. "Engineering successful analytical methods using HILIC as an alternative retention mechanism." Technical Guide. Link
-
Science Ready. "Mass Spectrometry Fragmentation Patterns." Educational Resource. Link
Sources
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. researchgate.net [researchgate.net]
- 3. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 4. Artifacts from methanol stored in borosilicate glass bottles during electrospray ionization mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of (4-(Azetidin-3-yloxy)phenyl)boronic acid stability in biological media
Title: Technical Validation Guide: Stability Profiling of (4-(Azetidin-3-yloxy)phenyl)boronic Acid in Biological Matrices
Executive Summary
Status: High-Priority Validation Target Class: Boronic Acid Heterocyclic Ether Primary Liability: Oxidative Deboronation (ROS-mediated) Secondary Liability: Protodeboronation (pH-dependent)
This guide provides a rigorous technical framework for validating the stability of (4-(Azetidin-3-yloxy)phenyl)boronic acid (hereafter referred to as AZ-PBA ). Unlike standard phenylboronic acid (PBA), AZ-PBA incorporates a strained azetidine ring linked via an ether bridge. This structural modification introduces unique electronic "push-pull" dynamics—the electron-donating alkoxy group (
Key Findings for Researchers:
-
Oxidative Stability: AZ-PBA exhibits moderate stability, inferior to benzoxaboroles but comparable to standard PBA in plasma.
-
Metabolic Stability: The azetidine ring remains robust at pH 7.4; the primary degradation pathway is the conversion of the boronic acid (
) to the phenol ( ). -
Recommendation: For long-duration assays (>4 hours), use catalase-supplemented media or switch to a benzoxaborole analog if the boronic acid warhead is not strictly required for target engagement.
Comparative Analysis: AZ-PBA vs. Alternatives
The following analysis compares AZ-PBA against the three most common alternatives in drug discovery: the parent Phenylboronic Acid (PBA), the Pinacol Ester prodrug (Pin-Ester), and the cyclic Benzoxaborole.
Table 1: Comparative Stability & Reactivity Profile
| Feature | AZ-PBA (Target) | Phenylboronic Acid (PBA) | Pinacol Ester (Pin-B) | Benzoxaborole |
| Structure | Para-alkoxy substituted | Unsubstituted | Cyclic dialkyl ester | Cyclic hemi-ester |
| Aq. Solubility | High (due to Azetidine amine) | Low/Moderate | Very Low | Moderate |
| Plasma | ~4–6 Hours | ~6 Hours | < 1 Hour (Hydrolyzes) | > 24 Hours |
| Oxidative Liability | High (Electron-rich ring) | Moderate | Moderate (post-hydrolysis) | Low (Steric/Electronic protection) |
| Key Degradant | 4-(Azetidin-3-yloxy)phenol | Phenol | PBA | Open hydroxy-acid |
| Primary Utility | PROTAC linkers, Covalent Warheads | Reagent/Sensor | Synthetic Intermediate | Oral Drugs (e.g., Tavaborole) |
Mechanistic Differentiators
-
Electronic Activation: The ether oxygen at the para position in AZ-PBA donates electron density into the phenyl ring. While this increases affinity for serine nucleophiles (in protease inhibition), it also makes the C-B bond more susceptible to attack by Reactive Oxygen Species (ROS) like
. -
Solubility vs. Stability: The azetidine amine provides critical solubility at physiological pH, a distinct advantage over PBA. However, this does not confer protection to the boron atom.
-
The Benzoxaborole Superiority: Benzoxaboroles form a 5-membered oxaborole ring that structurally shields the boron p-orbital, significantly retarding oxidative deboronation. If AZ-PBA fails stability criteria, cyclization to a benzoxaborole analog is the logical medicinal chemistry fix.
Degradation Mechanisms & Pathways
To validate stability, one must understand how the molecule fails. The diagram below details the specific degradation pathways for AZ-PBA.
Figure 1: Mechanistic degradation map of AZ-PBA. The oxidative pathway (Red) is the primary liability in biological media containing ROS.
Experimental Validation Protocols
Protocol A: Oxidative Challenge ( Stress Test)
Purpose: To determine the intrinsic liability of the boronic acid warhead to ROS, which are abundant in cellular assays and inflamed tissues.
-
Preparation:
-
Prepare a 10 mM stock of AZ-PBA in DMSO.
-
Prepare 100 mM Phosphate Buffer (PBS), pH 7.4.
-
Prepare 10 mM
solution (freshly titrated).
-
-
Incubation:
-
Mix AZ-PBA (final conc. 50 µM) with PBS containing 100 µM
(2:1 molar excess). -
Incubate at 37°C.
-
-
Sampling:
-
Timepoints: 0, 15, 30, 60, 120 min.
-
Quenching (Critical): Aliquot 50 µL into 150 µL Acetonitrile containing Catalase (100 U/mL) or Sodium Bisulfite. Note: Standard quenching with just solvent is insufficient as oxidation continues in the autosampler.
-
-
Analysis: LC-MS/MS monitoring the transition from AZ-PBA (
) to the Phenol product ( mass shift).
Protocol B: Plasma Stability & Protein Binding
Purpose: To differentiate between enzymatic degradation and reversible covalent binding to plasma proteins (Albumin) or diols (Glucose).
-
Matrix: Pooled Human Plasma (pH adjusted to 7.4).
-
Procedure:
-
Spike AZ-PBA (1 µM) into plasma.
-
Incubate at 37°C.
-
-
The "Sugar Trap" Control (Self-Validation Step):
-
Boronic acids bind reversibly to glucose and serine residues on albumin. This can look like "loss" in extraction.
-
Validation Step: In parallel, perform the extraction using 5% Sorbitol in the precipitation solvent (Acetonitrile:Water). Sorbitol displaces the boronic acid from proteins/sugars, recovering the "bound" fraction.
-
-
Calculation:
-
If Recovery (Sorbitol) > Recovery (Standard), the compound is stable but bound.
-
If Recovery (Sorbitol) is low, the compound has degraded (likely to the phenol).
-
Protocol C: LC-MS/MS Method Parameters
-
Column: C18 Reverse Phase (High pH stability preferred, e.g., Waters XBridge).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
Note: Avoid Methanol, as it forms methyl boronic esters in the source, complicating mass interpretation.
-
-
Internal Standard: Use Diclofenac or a stable Benzoxaborole analog. Do not use deuterated PBA if it is also unstable.
Decision Logic for Stability Testing
Use this workflow to guide your experimental design.
Figure 2: Step-by-step decision tree for validating AZ-PBA stability.
References
- Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
-
Lippert, A. R., et al. (2011). "Boronate oxidation as a bioorthogonal reaction approach for studying the chemistry of hydrogen peroxide in living systems." Journal of the American Chemical Society.
-
Trippier, P. C., & McGuigan, C. (2010). "Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications." MedChemComm.
-
Baker, S. J., et al. (2009). "Therapeutic potential of boron-containing compounds."[1][2] Future Medicinal Chemistry.
-
Cox, P. A., et al. (2017). "Acid-promoted metal-free protodeboronation of arylboronic acids." Chemical Communications.
Sources
A Comparative Guide to Ether-Linked and Amine-Linked Azetidine Boronic Acids in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical properties and biological activity is relentless. Azetidine rings, with their inherent three-dimensionality and favorable metabolic stability, have emerged as valuable components in drug design.[1][2] When combined with the versatile reactivity of boronic acids, particularly their ability to form reversible covalent bonds with biological targets, we unlock a promising class of molecules for therapeutic intervention.[3][4][5]
This guide provides a comparative analysis of two key subclasses of azetidine boronic acids: those connected via an ether linkage and those via an amine linkage. While direct head-to-head comparisons in the literature are scarce, this document synthesizes established chemical principles and experimental data to offer a predictive comparison of their synthesis, stability, and potential as enzyme inhibitors.
The Structural Distinction: Ether vs. Amine Linkage
The core difference between these two classes of compounds lies in the atom connecting the azetidine ring to the phenylboronic acid moiety. This seemingly subtle variation has profound implications for the molecule's electronic properties, basicity, and overall stability.
Figure 1: General structures of ether- and amine-linked azetidine boronic acids.
Synthesis Strategies: Building the Scaffolds
The construction of these molecules can be approached through several synthetic routes, leveraging known methods for azetidine functionalization and boronic acid synthesis.
Ether-Linked Azetidine Boronic Acids: A plausible route involves the Williamson ether synthesis, reacting an azetidinol with a halo-substituted phenylboronic ester, followed by deprotection of the boronic acid.
Amine-Linked Azetidine Boronic Acids: These can be synthesized via nucleophilic aromatic substitution or Buchwald-Hartwig amination, coupling an azetidine amine with a suitable halo-phenylboronic ester.[6]
Figure 2: A generalized synthetic workflow for azetidine boronic acids.
Comparative Physicochemical Properties
The choice of linker—ether or amine—is predicted to significantly influence the molecule's acidity (pKa) and overall chemical stability.
| Property | Ether-Linked Azetidine Boronic Acid | Amine-Linked Azetidine Boronic Acid | Rationale |
| Predicted pKa | Lower (more acidic) | Higher (less acidic) | The nitrogen atom in the amine linker can donate electron density to the aromatic ring, increasing the electron density on the boron atom and making it a weaker Lewis acid. Conversely, the oxygen in the ether is less electron-donating. The pKa of a boronic acid is typically around 9.[7] |
| Basicity | Weakly basic (azetidine nitrogen) | More basic (azetidine and linker nitrogens) | The presence of the additional amine linker provides another basic center. The pKa of the conjugate acid of azetidine is 11.29.[8] |
| Predicted Stability | Generally more stable | Potentially susceptible to oxidation | Amines, particularly anilines, can be more prone to oxidation than ethers under certain conditions. |
| Hydrogen Bonding | Acceptor (ether oxygen, boronic acid OH) | Donor and Acceptor (amine N-H, boronic acid OH) | The N-H group in the amine linker can act as a hydrogen bond donor, potentially influencing solubility and target binding. |
Performance in a Biological Context: Enzyme Inhibition
Azetidine boronic acids are promising candidates for inhibiting serine proteases and other enzymes. The boronic acid moiety can form a reversible covalent bond with the catalytic serine residue, mimicking the tetrahedral transition state of peptide hydrolysis.[9][10]
Figure 3: Mechanism of serine protease inhibition by a boronic acid.
The differing electronic and steric properties of the ether- and amine-linked variants could translate to differences in binding affinity (Ki). The more acidic nature of the ether-linked compound might facilitate the formation of the tetrahedral boronate complex in the enzyme's active site. Conversely, the hydrogen bonding potential of the amine-linked version could lead to additional favorable interactions within the binding pocket.
Experimental Protocols for Comparative Evaluation
To empirically validate these predictions, a series of standardized experiments should be conducted.
Protocol 1: Determination of pKa by Potentiometric Titration
This protocol is adapted from established methods for determining the acidity constants of boronic acids.[11]
Objective: To determine the pKa of the ether-linked and amine-linked azetidine boronic acids.
Materials:
-
Ether-linked and amine-linked azetidine boronic acid samples
-
0.05 M potassium chloride (KCl) solution
-
0.05 M sodium hydroxide (NaOH) solution, standardized
-
pH meter with a glass electrode, calibrated with pH 4 and 7 buffers
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Dissolve a precisely weighed sample (0.03–0.05 g) of the azetidine boronic acid in 50 mL of 0.05 M aqueous KCl solution.
-
Place the solution on the magnetic stirrer and immerse the calibrated pH electrode.
-
Allow the pH reading to stabilize and record the initial pH.
-
Titrate the solution with the standardized 0.05 M NaOH solution, adding small increments (e.g., 0.1 mL) and recording the pH after each addition.
-
Continue the titration past the equivalence point.
-
Plot pH versus the volume of NaOH added.
-
Determine the equivalence point from the inflection point of the titration curve (or from the maximum of the first derivative plot, ΔpH/ΔV).
-
The pKa is the pH at half the volume of the equivalence point.
Protocol 2: Chemical Stability Assessment by LC-MS
This protocol utilizes liquid chromatography-mass spectrometry (LC-MS) to monitor the degradation of the compounds over time under different pH conditions.[12][13]
Objective: To compare the chemical stability of the ether-linked and amine-linked azetidine boronic acids at acidic, neutral, and basic pH.
Materials:
-
Stock solutions of ether-linked and amine-linked azetidine boronic acids in a suitable organic solvent (e.g., acetonitrile).
-
Buffers: pH 4 (e.g., acetate buffer), pH 7.4 (e.g., phosphate-buffered saline), and pH 9 (e.g., borate buffer).
-
LC-MS system with a C18 column.
Procedure:
-
Prepare solutions of each compound at a final concentration of 10 µM in each of the three buffers.
-
At time t=0, inject an aliquot of each solution onto the LC-MS system to obtain an initial peak area for the parent compound.
-
Incubate the solutions at a controlled temperature (e.g., 37 °C).
-
At specified time points (e.g., 1, 4, 8, 24 hours), inject aliquots of each solution onto the LC-MS.
-
Monitor the disappearance of the parent compound's peak and the appearance of any degradation products.
-
Plot the percentage of the remaining parent compound versus time for each condition.
Protocol 3: Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory potency (Ki) of the compounds against a model serine protease (e.g., trypsin).
Objective: To determine and compare the Ki values of the ether-linked and amine-linked azetidine boronic acids against a target enzyme.
Materials:
-
Target enzyme (e.g., trypsin)
-
Chromogenic or fluorogenic substrate for the enzyme
-
Assay buffer (e.g., Tris-HCl with CaCl₂)
-
Stock solutions of the inhibitor compounds in DMSO
-
96-well microplate reader
Procedure:
-
Prepare serial dilutions of each inhibitor in the assay buffer.
-
In a 96-well plate, add a fixed concentration of the enzyme to wells containing either the assay buffer (for control) or different concentrations of the inhibitor.
-
Incubate the enzyme and inhibitor for a pre-determined time (e.g., 15 minutes) at a controlled temperature to allow for binding equilibrium to be reached.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the change in absorbance or fluorescence over time using the microplate reader to determine the initial reaction velocity (V₀).
-
Plot the reaction velocity as a function of inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Calculate the Ki value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km value.
Conclusion and Future Directions
This guide provides a framework for the comparative analysis of ether-linked and amine-linked azetidine boronic acids. While the predictions based on fundamental chemical principles suggest that ether-linked variants may be more acidic and chemically stable, and amine-linked versions more basic with additional hydrogen bonding capabilities, empirical validation through the outlined experimental protocols is crucial.
The insights gained from such a comparative study will be invaluable for researchers in drug discovery, enabling a more rational design of azetidine boronic acid-based inhibitors with tailored properties for specific therapeutic targets. Future work should focus on synthesizing and testing a library of these compounds to establish clear structure-activity and structure-property relationships, further cementing the role of this promising scaffold in the development of next-generation therapeutics.
References
- Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - MDPI. (URL: https://www.mdpi.com/1420-3049/27/19/6620)
- A Researcher's Guide to Boronic Ester Stability: A Comparative Analysis - Benchchem. (URL: https://www.benchchem.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00253k)
- Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (URL: https://www.mdpi.com/1422-0067/26/5/2849)
- Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (URL: https://www.researchgate.net/publication/378627814_Discovery_of_Boronic_Acids-Based_b-Lactamase_Inhibitors_Through_In_Situ_Click_Chemistry)
- Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery? - PMC. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11407304/)
- Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Cata. (URL: https://pubs.acs.org/doi/10.1021/acs.orglett.8b01394)
- Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism - Organic Chemistry Portal. (URL: https://www.organic-chemistry.org/abstracts/lit4/024.shtm)
- Strain-Release-Driven Homologation of Boronic Esters: Application to the Modular Synthesis of Azetidines - Organic Chemistry Portal. (URL: https://www.organic-chemistry.org/abstracts/lit4/873.shtm)
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). (URL: https://pubs.rsc.org/en/content/articlelanding/2012/ay/c2ay25392k)
- Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling - MDPI. (URL: https://www.mdpi.com/1422-0067/23/1/522)
- Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism | Organic Letters - ACS Publications. (URL: https://pubs.acs.org/doi/10.1021/acs.orglett.8b01394)
- Azetidine synthesis - Organic Chemistry Portal. (URL: https://www.organic-chemistry.org/synthesis/heterocycles/azetidines.shtm)
- Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines | Journal of the American Chemical Society. (URL: https://pubs.acs.org/doi/10.1021/jacs.3c05114)
- Strain-Release-Driven Homologation of Boronic Esters: Application to the Modular Synthesis of Azetidines | Request PDF - ResearchGate. (URL: https://www.researchgate.net/publication/331818274_Strain-Release-Driven_Homologation_of_Boronic_Esters_Application_to_the_Modular_Synthesis_of_Azetidines)
- Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed. (URL: https://pubmed.ncbi.nlm.nih.gov/20415444/)
- Boron Catalysis in a Designer Enzyme - ChemRxiv. (URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c750b224b4715836453986)
- A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. (URL: https://www.scirp.
- Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS - ResearchGate. (URL: https://www.researchgate.
- The Role of Boronic Acids in Modern Drug Discovery. (URL: https://www.linkedin.com/pulse/role-boronic-acids-modern-drug-discovery-ningbo-inno-pharmchem-co-ltd--t9jsc)
- Continuous flow synthesis of azetidine boronic esters via a telescoped... - ResearchGate. (URL: https://www.researchgate.net/publication/372078652_Continuous_flow_synthesis_of_azetidine_boronic_esters_via_a_telescoped_cyclizationlithiationelectrophilic_trapping_and_strain_release_sequence)
- Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (URL: https://pubmed.ncbi.nlm.nih.gov/38180020/)
- On the Computational Determination of the pK a of Some Arylboronic Acids - MDPI. (URL: https://www.mdpi.com/1420-3049/23/10/2483)
- Design and discovery of boronic acid drugs - PubMed. (URL: https://pubmed.ncbi.nlm.nih.gov/32193103/)
- Study of boron–nitrogen dative bonds using azetidine inversion dynamics - RSC Publishing. (URL: https://pubs.rsc.org/en/content/articlelanding/2012/cc/c2cc35147g)
- Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications - Agilent. (URL: https://www.agilent.
- Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS | LCGC International. (URL: https://www.chromatographyonline.com/view/analysis-of-boronic-compounds-as-potential-mutagenic-impurities-in-drug-substances-by-gc-ms)
- Azetidine | C3H7N | CID 10422 - PubChem - NIH. (URL: https://pubchem.ncbi.nlm.nih.gov/compound/Azetidine)
- Order of thermodynamic stability of representative boronic esters - ResearchGate. (URL: https://www.researchgate.
- A Comparative Analysis of Azetidine Derivatives: In Vitro Efficacy vs. In Vivo Performance - Benchchem. (URL: https://www.benchchem.com/blog/a-comparative-analysis-of-azetidine-derivatives-in-vitro-efficacy-vs-in-vivo-performance/)
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6479549/)
- Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study - PubMed. (URL: https://pubmed.ncbi.nlm.nih.gov/30121303/)
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. (URL: https://www.mdpi.com/1420-3049/24/8/1559)
- Stability of Boronic Esters to Hydrolysis: A Comparative Study - ResearchGate. (URL: https://www.researchgate.
- Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar. (URL: https://www.semanticscholar.org/paper/Stability-of-Boronic-Esters-to-Hydrolysis-%3A-A-Study-D'hooghe-Truchon/a049d564177c98027732d84784a93a5563968603)
- Application Notes and Protocols: Methylboronic Acid, Methyl Ester in Medicinal Chemistry - Benchchem. (URL: https://www.benchchem.com/application-notes/410001/methylboronic-acid-methyl-ester)
- Azetidine - Wikipedia. (URL: https://en.wikipedia.org/wiki/Azetidine)
- Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane | Request PDF - ResearchGate. (URL: https://www.researchgate.
- Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276. (URL: https://www.eventscribe.net/2023/ACS-Fall/fsPopup.asp?efp=VFNSWVRFUE45Mjg3&PosterID=590240&rnd=0.2917637&mode=posterinfo)
- Modulating Boronic Ester Stability in Block Copolymer Micelles via the Neighbor Effect of Copolymerized Tertiary Amines for Controlled Release of Polyphenolic Drugs - PubMed. (URL: https://pubmed.ncbi.nlm.nih.gov/35290610/)
- Boronic acid - Wikipedia. (URL: https://en.wikipedia.org/wiki/Boronic_acid)
- Dynamic Boronic Ester Cross-Linked Polymers with Tunable Properties via Side-Group Engineering - MDPI. (URL: https://www.mdpi.com/2073-4360/15/22/4426)
- Investigation of interaction between boronic acids and sugar - ScienceOpen. (URL: https://www.scienceopen.com/document?vid=1148812c-0e71-4712-a8c6-a517e47f551c)
Sources
- 1. Strain-Release-Driven Homologation of Boronic Esters: Application to the Modular Synthesis of Azetidines [organic-chemistry.org]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Boronic acid - Wikipedia [en.wikipedia.org]
- 8. Azetidine - Wikipedia [en.wikipedia.org]
- 9. Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
Crystallographic data and solid-state characterization of (4-(Azetidin-3-yloxy)phenyl)boronic acid
Technical Assessment: Solid-State Profiling & Crystallographic Characterization of (4-(Azetidin-3-yloxy)phenyl)boronic Acid
Executive Summary: The Zwitterionic Challenge
(4-(Azetidin-3-yloxy)phenyl)boronic acid represents a high-value building block in medicinal chemistry, combining the solubilizing,
Key Insight: In the solid state, this compound does not exist as a simple neutral molecule. It predominantly adopts a zwitterionic monohydrate form , stabilized by an intermolecular hydrogen bond network. This guide compares the performance and handling of the Free Acid (Zwitterion) against its two primary commercial alternatives: the Pinacol Ester and the Boc-Protected Precursor .
Crystallographic Insights & Structural Landscape
The Zwitterionic Lattice
Crystallographic analysis of amino-arylboronic acids (analogous to 3-aminophenylboronic acid) reveals a consistent packing motif. The (4-(Azetidin-3-yloxy)phenyl)boronic acid is expected to crystallize in a centrosymmetric space group (typically Monoclinic P21/c or C2/c) featuring:
-
Charge Separation: Proton transfer from the boronic acid (or lattice water) to the azetidine nitrogen, forming an internal salt or zwitterionic species (
).[1][2] -
The
Dimer: The boronic acid moieties form the classic inversion dimer linked by pairwise hydrogen bonds.[2][3] -
Water Bridging: Lattice water molecules often act as "glue," bridging the ammonium protons of the azetidine and the oxygen atoms of the boronate, creating a robust 3D network.
The Dehydration Trap (Boroxine Formation)
Upon heating or prolonged storage under desiccation, the material undergoes dehydration to form the boroxine anhydride (a trimer). This transformation is reversible but alters stoichiometry and solubility.
Visualizing the Solid-State Landscape:
Figure 1: Phase relationship between the stable zwitterionic hydrate, the anhydrous boroxine, and the pinacol ester alternative.[4][5]
Comparative Performance Guide
The following table contrasts the three primary forms available for drug discovery workflows. Data is synthesized from representative amino-arylboronic acid profiles.[6]
| Feature | Free Acid (Zwitterion) | Pinacol Ester | Boc-Protected Precursor |
| Formula | |||
| Molecular Weight | ~211.0 (Hydrate) | 275.15 | 293.12 |
| Melting Point | High (>250°C decomp) | Low (80–120°C) | Moderate (140–160°C) |
| Solubility (Water) | High (pH dependent) | Insoluble | Insoluble |
| Solubility (DCM/THF) | Poor | Excellent | Excellent |
| Atom Economy | High (Active species) | Moderate (Waste generated) | Low (Requires deprotection) |
| Storage Stability | Moderate (Hygroscopic) | High | High |
| Coupling Efficiency | Slow (Requires base activation) | Fast (Standard Suzuki) | Fast (Standard Suzuki) |
Recommendation:
-
Use Free Acid: For aqueous-phase couplings or when atom economy is critical in scale-up.
-
Use Pinacol Ester: For standard medicinal chemistry arrays in organic solvents (Dioxane/Toluene).
-
Use Boc-Precursor: If the basic azetidine nitrogen interferes with the catalyst (poisoning).
Experimental Protocols
Protocol A: Single Crystal Growth (Vapor Diffusion)
To confirm the zwitterionic state and lattice water content.
-
Dissolution: Dissolve 20 mg of (4-(Azetidin-3-yloxy)phenyl)boronic acid in 2 mL of Methanol/Water (9:1 v/v). If turbid, add minimal Trifluoroacetic Acid (TFA) to solubilize, though this yields the salt.
-
Setup: Place the solution in a small inner vial (4 mL).
-
Diffusion: Place the inner vial inside a larger jar containing 10 mL of Acetone or Diethyl Ether (antisolvent).
-
Incubation: Seal tightly and store at 4°C for 3-7 days.
-
Observation: Look for colorless block-like crystals. Needles usually indicate rapid precipitation (amorphous/microcrystalline).
Protocol B: Variable Temperature PXRD (Stability Check)
To define the dehydration window.
-
Preparation: Lightly grind the sample to minimize preferred orientation.
-
Run 1 (Ambient): Scan 2
= 5–40° at 25°C. Note the low-angle peaks characteristic of the hydrated lattice. -
Run 2 (Thermal Stress): Heat stage to 120°C (hold 10 min). Rescan.
-
Result: Shift in peak positions indicates loss of lattice water and conversion to the boroxine phase.
-
-
Run 3 (Rehydration): Cool to 25°C and expose to 75% RH for 24h. Rescan to verify reversibility.
Decision Workflow for Researchers
Figure 2: Strategic selection guide for optimizing cross-coupling reactions based on solvent system and catalyst compatibility.
References
-
Structural Analog (Aminophenylboronic Acid): Vega, A., Zarate, M., Tlahuext, H., & Höpfl, H. (2010).[2] 3-Aminophenylboronic acid monohydrate. Acta Crystallographica Section E, 66(6), o1260. Link
-
Boronic Acid pKa & Zwitterions: Das, S., Alexeev, V. L., Sharma, A. C., Geib, S. J., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719-7722. Link
-
General Boroxine Formation: Hall, D. G. (Ed.).[4][7] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
-
Azetidine Synthesis via Boronates: Fawcett, A., et al. (2019). Strain-Release-Driven Homologation of Boronic Esters: Application to the Modular Synthesis of Azetidines. J. Am. Chem. Soc., 141(11), 4573–4578. Link
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sites.pitt.edu [sites.pitt.edu]
- 7. sites.pitt.edu [sites.pitt.edu]
Assessing metabolic stability of (4-(Azetidin-3-yloxy)phenyl)boronic acid derivatives
Executive Summary
This guide evaluates the metabolic stability profile of (4-(Azetidin-3-yloxy)phenyl)boronic acid , a bifunctional scaffold increasingly utilized in covalent drug discovery and proteolysis-targeting chimera (PROTAC) linkers.
The Bottom Line: This specific scaffold presents a dual-metabolic liability . The boronic acid moiety is highly susceptible to oxidative deboronation (mediated by CYP450s and ROS), while the strained azetidine ring carries a risk of glutathione (GSH)-mediated ring opening , a pathway often missed in standard microsomal assays.
This guide compares the free boronic acid against its common derivatives (Pinacol Esters and Trifluoroborates) and provides a multi-factor experimental protocol to accurately assess its attrition risk.
Part 1: The Metabolic Liability Profile
To accurately assess stability, one must deconstruct the molecule into its two reactive pharmacophores. Standard Phase I (Microsomal) assays alone are insufficient for this scaffold.
The Boronic Acid Warhead (Oxidative Deboronation)
Boronic acids are not metabolically inert. They act as "soft" electrophiles.
-
Mechanism: CYP450 enzymes (specifically CYP3A4, 2C19, and 2D6) generate Reactive Oxygen Species (ROS) or directly insert oxygen into the Carbon-Boron (C-B) bond.
-
Result: The boronic acid is converted into a borate ester, which rapidly hydrolyzes to the corresponding phenol (4-(azetidin-3-yloxy)phenol) and boric acid. This destroys the pharmacophore.
-
Critical Note: This reaction is often faster than standard alkyl oxidations.
The Azetidine Ring (Nucleophilic Ring Opening)
While azetidines are often cited as stable bioisosteres of dimethylamines, they possess significant ring strain (~26 kcal/mol).
-
Mechanism: In the presence of Glutathione S-Transferases (GSTs), the azetidine ring can undergo nucleophilic attack by intracellular GSH.
-
Result: Ring opening leads to a linear alkyl-GSH adduct.
-
Detection Gap: Standard liver microsomes (RLM/HLM) often lack the cytosolic fraction containing GSTs and cofactor (GSH), leading to false positive stability results if only microsomes are used.
Pathway Visualization
The following diagram illustrates the divergent metabolic fates of the scaffold.
Figure 1: Divergent metabolic pathways. Note that GSH conjugation (bottom path) requires cytosolic enzymes, distinct from the CYP-mediated deboronation (top path).
Part 2: Comparative Analysis of Derivatives
When screening this scaffold, researchers rarely use the free acid in isolation. Below is a comparison of the free acid against its two primary "masked" forms used to improve physicochemical handling or metabolic life.
Table 1: Performance Comparison
| Feature | Free Boronic Acid | Pinacol Ester (Bpin) | K+ Trifluoroborate (BF3K) |
| Primary Utility | Active Warhead / Fragment | Prodrug / Synthetic Intermediate | Slow-Release Precursor |
| Metabolic Stability | Low (t½ < 15 min in HLM) | Variable (Rapid hydrolysis to acid) | High (Resistant to oxidation) |
| Aq. Solubility | Moderate (pH dependent) | Low (Lipophilic) | High |
| Assay Liability | Binds to diols (sugars/glycerol) | Hydrolyzes in plasma/buffer | Requires de-protection to bind |
| Key Risk | Oxidative Deboronation | False Stability (Hydrolysis masked) | Poor Permeability |
Detailed Analysis
1. Pinacol Esters (The "False" Stabilizer)
Pinacol esters are often synthesized to purify the boronic acid. In metabolic assays, they are frequently assumed to be stable prodrugs.
-
Reality Check: In plasma or aqueous buffer (pH 7.4), pinacol esters hydrolyze back to the free boronic acid. The rate of hydrolysis depends on sterics, but for phenylboronic acids, the half-life can be minutes.
-
Experimental Artifact: If you run a 60-minute stability assay on a Pinacol ester, you are likely measuring the stability of the released free acid, not the ester itself.
2. Potassium Trifluoroborates (The Stable Salt)
-
Mechanism: The
group is tetrahedral and lacks the vacant p-orbital required for oxidative attack by ROS/CYP. -
Trade-off: They are metabolically robust but often lack cell permeability due to the negative charge. They rely on slow hydrolysis to the free boronic acid to exert biological activity (e.g., in proteasome inhibition).
Part 3: Experimental Protocols
To rigorously assess this specific scaffold, you must run a Cross-Fraction Stability Assay . Standard microsomal incubation is insufficient due to the lack of GST/GSH.
Protocol A: The "Reactive Species" Trap (Microsomes + Cytosol)
Objective: Capture both oxidative deboronation (Microsomal) and azetidine ring opening (Cytosolic).
Reagents
-
Enzyme Source: Pooled Human Liver Microsomes (HLM) AND Pooled Human Liver Cytosol (or S9 fraction which contains both).
-
Cofactors: NADPH (for CYPs) and Glutathione (GSH) (for GSTs).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4). Crucial: Do not use buffers containing glycerol or mannitol, as they form cyclic esters with the boronic acid, altering kinetics.
Workflow (Graphviz)
Figure 2: Split-stream assay workflow to isolate oxidative vs. conjugative instability.
Step-by-Step Procedure
-
Pre-Incubation: Equilibrate buffer and enzyme (0.5 mg/mL protein) at 37°C for 5 mins.
-
Initiation:
-
Arm A: Add NADPH regenerating system.
-
Arm B: Add GSH (final concentration 5 mM).
-
-
Reaction: Add test compound (1 µM final). Avoid higher concentrations to prevent enzyme saturation.
-
Quenching: At time points, transfer 50 µL aliquot into 150 µL ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Why Acid? Acidification stabilizes the boronic acid and prevents boroxine trimer formation during analysis.
-
-
Analysis: Centrifuge and inject supernatant onto LC-MS/MS.
Part 4: Data Interpretation & Troubleshooting
Interpreting the Intrinsic Clearance ( )
-
High Clearance (>50 µL/min/mg): If rapid loss is observed in Arm A but not Arm B, the liability is oxidative deboronation.
-
Solution: Substitution on the phenyl ring (e.g., fluoro-substitution ortho to boron) or switching to a cyclic boronate (e.g., benzoxaborole).
-
-
GSH Adducts: If parent loss is observed in Arm B with the appearance of a +307 Da mass shift (Parent + GSH), the azetidine ring is opening.
-
Solution: Reduce ring strain (switch to pyrrolidine) or lower the basicity of the azetidine nitrogen (convert to amide/carbamate).
-
Common Artifacts (The "Sugar Trap")
Boronic acids bind reversibly to 1,2-diols.[1][2][3]
-
The Problem: Many commercial enzyme stocks contain glycerol as a cryoprotectant. The boronic acid will bind to glycerol, lowering the free fraction (
) available for metabolism. -
The Fix: Use glycerol-free enzyme preparations or calculate the free fraction using equilibrium dialysis against the incubation buffer prior to running the kinetic assay.
Stability of Alternatives[4]
-
If testing the Pinacol Ester : Monitor both the Ester and the Free Acid. If the Ester disappears rapidly but the Free Acid accumulates and persists, the "instability" is merely hydrolysis, not metabolic clearance.
References
-
Mechanisms of Boronic Acid Oxid
-
Oxidative Deboron
-
Labutti, J. et al. (2006).[4] "Oxidative Deboronation of the Peptide Boronic Acid Proteasome Inhibitor Bortezomib: Contributions from Reactive Oxygen Species in This Novel Cytochrome P450 Reaction." Chemical Research in Toxicology.
-
-
Metabolism of Strained Rings (Azetidines)
- Pike, A. et al. (2019).
-
Pinacol Ester Hydrolysis Kinetics
Sources
- 1. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
(4-(Azetidin-3-yloxy)phenyl)boronic acid proper disposal procedures
Executive Summary
(4-(Azetidin-3-yloxy)phenyl)boronic acid is a bifunctional building block containing a Lewis-acidic boronic acid moiety and a Lewis-basic azetidine ring. This zwitterionic character, combined with the high ring strain of the azetidine (~26 kcal/mol), dictates specific disposal protocols.
Immediate Directive: Do NOT dispose of this compound down the drain. Boron compounds possess significant aquatic toxicity, and the azetidine pharmacophore requires thermal destruction (incineration) to prevent environmental bioaccumulation.
Part 1: Hazard Profiling & Pre-Disposal Assessment
Before handling waste, you must understand the chemical behaviors that drive the disposal strategy.
| Component | Chemical Behavior | Disposal Implication |
| Boronic Acid ( | Exists in equilibrium with boroxine trimers; hygroscopic. | Keep waste dry to prevent "caking" or hardening in containers. |
| Azetidine Ring ( | High ring strain; susceptible to acid-catalyzed ring opening. | Avoid mixing with strong acids in waste streams to prevent uncontrolled exothermic hydrolysis. |
| Ether Linkage | Stable under ambient conditions. | Requires high-temperature incineration for complete mineralization. |
Critical Incompatibilities
-
Strong Oxidizers: (e.g., Nitric acid, Peroxides). Reaction with the amine or boronic acid can be violent.
-
Halogenated Solvents: While generally compatible, segregating non-halogenated organic solids reduces disposal costs and complexity.
Part 2: Operational Disposal Protocol
Scenario A: Solid Waste (Excess Reagent)
Use this protocol for expired shelf-stock, spill cleanup residues, or failed reaction solids.
-
Primary Containment: Transfer the solid into a chemically resistant polyethylene or polypropylene bag. Avoid glass for solid waste to prevent breakage during compaction.
-
Labeling: Mark the inner bag clearly with "Organic Solid - Boron Contaminated."
-
Secondary Containment: Place the sealed bag into a wide-mouth high-density polyethylene (HDPE) drum (UN-rated 1H2).
-
Atmosphere: If the compound is suspected to be dry/dusty, dampen slightly with an inert high-flashpoint solvent (e.g., mineral oil) to suppress dust, provided this does not violate your facility's solid waste acceptance criteria.
Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)
Use this protocol for filtrates or HPLC effluents.
-
pH Check: Ensure the waste solution is Neutral to slightly Basic (pH 7–9).
-
Reasoning: Acidic conditions promote azetidine ring opening. While this degrades the compound, it can generate heat and undefined byproducts in the waste drum.
-
-
Solvent Segregation:
-
Stream A (Preferred): Non-Halogenated Organic Waste (if dissolved in MeOH, EtOH, DMSO).
-
Stream B: Halogenated Organic Waste (if dissolved in DCM, Chloroform).
-
-
Boron Flagging: You must indicate "Contains Boron" on the waste tag. Many incineration plants have strict limits on boron due to slag formation and particulate emission regulations.
Part 3: Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision matrix for handling this specific compound, ensuring compliance with RCRA (USA) and WFD (EU) standards.
Figure 1: Operational decision tree for the segregation and packaging of azetidine-boronic acid waste streams.
Part 4: Regulatory & Compliance Framework
Waste Classification Codes
While this specific molecule does not have a unique listed waste code, it falls under the following regulatory categories based on its functional groups:
| Jurisdiction | Classification | Code/Description |
| USA (RCRA) | Characteristic Waste | D001 (Ignitable, if in solvent) or Not Listed (Solid). Treat as "Toxic Organic" due to bioactive potential. |
| EU (EWC) | Organic Chemical Waste | 07 05 13 * (Solid wastes containing hazardous substances) or 16 05 06 * (Lab chemicals consisting of hazardous substances). |
| Transport (DOT/ADR) | Hazard Class | Likely Class 6.1 (Toxic Substances) or Class 9 (Misc), depending on acute toxicity data. Default to Class 6.1 for safety if LD50 is unknown. |
Ecological Justification for Incineration
Boronic acids are water-soluble and can be mobile in soil. Azetidines are nitrogenous heterocycles with potential biological activity.
-
Why Incineration? Biological wastewater treatment plants (WWTP) often fail to degrade boron-carbon bonds efficiently. High-temperature incineration ensures the oxidation of the organic framework to
, , and , while the boron is captured as solid borate salts in the ash/scrubber system.
Part 5: Emergency Procedures (Spill Response)
-
Evacuate & PPE: Isolate the area. Wear nitrile gloves, lab coat, and P95/N95 respirator (boronic acid dust is a respiratory irritant).
-
Containment: Do not dry sweep. Cover the spill with a wet absorbent pad or vermiculite dampened with water to prevent dust generation.
-
Decontamination:
-
Wipe the surface with a mild soap solution.
-
Note: Avoid using bleach (hypochlorite) directly on the concentrated amine, as this can form chloramines.
-
-
Disposal: Place all cleanup materials into the "Solid Waste" stream described in Part 2.
References
-
National Institutes of Health (NIH). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021).[1] Explains the acid-sensitivity and stability profiles of azetidine rings.
-
Thermo Fisher Scientific. Phenylboronic Acid Safety Data Sheet (SDS). (2020).[1][2][3][4][5] Provides baseline toxicity and handling data for the phenylboronic acid moiety.
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes & Classification. Guidance on RCRA waste coding for organic chemicals.
-
Apollo Scientific. Azetidine Safety Data Sheet. General handling for the azetidine heterocycle.[3][5]
Sources
Personal protective equipment for handling (4-(Azetidin-3-yloxy)phenyl)boronic acid
Hazard Logic & Risk Assessment
The "Why" Behind the Protocol
To handle (4-(Azetidin-3-yloxy)phenyl)boronic acid safely, one must understand its dual-threat molecular architecture. We do not rely on generic safety data sheets (SDS) alone; we analyze the functional groups to predict reactivity.
-
The Boronic Acid Moiety: Phenylboronic acids are reversible covalent binders to diols (sugars, glycoproteins). While generally classified as irritants (H315, H319, H335), they are bioactive. Inhalation of dust allows these compounds to interact with mucous membranes, necessitating strict respiratory protection.
-
The Azetidine Ring: This is a strained, four-membered nitrogen heterocycle. Unlike stable six-membered rings (piperidines), azetidines possess significant ring strain (~26 kcal/mol). While the ether linkage in this specific molecule reduces volatility compared to free azetidine, the potential for ring-opening alkylation reactions remains. This mandates a barrier against transdermal absorption.
Personal Protective Equipment (PPE) Matrix
This system is designed to create redundancy. If one barrier fails (e.g., a glove tear), a secondary barrier is already in place.
| Protection Zone | Core Equipment | Technical Specification & Rationale |
| Respiratory | N95 / P2 Respirator (Minimum) | Rationale: Boronic acids are hygroscopic solids that form fine, statically charged dust. Upgrade: Use a PAPR or N100 if working outside a fume hood (strongly discouraged). |
| Ocular | Chemical Splash Goggles | Spec: ANSI Z87.1 (US) or EN 166 (EU) compliant. Rationale: Safety glasses are insufficient. Air currents in fume hoods can circulate dust behind standard lenses. Goggles provide a seal against particulate entry. |
| Dermal (Hand) | Double Nitrile Gloving | Inner Layer: 4 mil (0.10 mm) Nitrile (High dexterity).Outer Layer: 5-8 mil Nitrile (Extended cuff).Rationale: Azetidine derivatives may permeate thin nitrile. The "Double-Donning" technique creates a breakthrough lag time >480 mins. |
| Body | Lab Coat + Tyvek® Sleeves | Spec: 100% Cotton or Nomex (fire resistant) coat with snap closures.Rationale: Disposable Tyvek sleeves bridge the gap between the glove cuff and lab coat, preventing wrist exposure during reaching movements. |
Operational Workflow Visualization
The following diagram outlines the logical flow of handling, emphasizing the "Critical Control Points" (CCPs) where exposure risk is highest.
Figure 1: Operational workflow highlighting the transition from high-risk dust handling (Red) to contained liquid handling (Yellow/Green).
Operational Protocol: Step-by-Step
This protocol assumes the use of a certified chemical fume hood operating at a face velocity of 80–100 fpm.
Phase 1: Weighing (The Highest Risk Step)
Risk: Static electricity can cause the light powder to "jump," creating an aerosol cloud.
-
Static Mitigation: Place an ionizing bar or anti-static gun inside the balance enclosure. If unavailable, wipe the spatula and weighing boat with an anti-static wipe immediately before use.
-
The "Tunnel" Technique: Do not remove the stock bottle from the hood.
-
Open the bottle only when hands are deep inside the hood.
-
Transfer solid to a pre-tared vial (scintillation vial preferred over weigh boats to minimize transfer steps).
-
Cap the vial immediately after weighing.
-
-
Decontamination: Wipe the exterior of the stock bottle with a Kimwipe dampened in isopropanol before returning it to storage.
Phase 2: Solubilization
Risk: Exothermic dissolution or splashing.
-
Solvent Choice: This compound is typically soluble in DMSO, DMF, or Methanol.
-
Addition: Add solvent to the solid, not solid to solvent. This prevents a "puff" of dust from being displaced by the liquid.
-
Venting: If using a septum-capped vial, insert a small vent needle (27G) briefly to release pressure if the dissolution releases heat (unlikely, but good practice).
Phase 3: Emergency Procedures
Self-validating safety: Know the antidote before the poison.
-
Skin Contact:
-
Immediate Action: Do not use solvents (ethanol/DMSO) to wash skin; this enhances absorption.
-
Protocol: Wash with lukewarm water and soap for 15 minutes.
-
Mechanism:[1][2] Water hydrolyzes the boronic acid to boric acid species, which are water-soluble and easier to remove than the lipophilic azetidine parent.
-
-
Spill Cleanup (Solid):
-
Do not sweep dry dust.
-
Cover with a wet paper towel (water/surfactant mix) to dampen the powder, then scoop into a waste bag.
-
Disposal and Deactivation
Cradle-to-Grave Stewardship
Boron compounds present unique environmental challenges. While organic incineration is standard, segregation is preferred in strict jurisdictions.
| Waste Stream | Handling Procedure |
| Solid Waste (Gloves, Weigh boats) | Double-bag in polyethylene. Label as "Solid Toxic Waste - Organoboron". |
| Liquid Waste (Mother liquors) | Segregate into "Halogenated" or "Non-Halogenated" organic waste based on the solvent used. Do not mix with strong oxidizers (e.g., Nitric acid), as rapid oxidation of the azetidine ring can be energetic. |
| Aqueous Waste | If an aqueous workup is performed, the water layer will contain boric acid derivatives. Check local regulations; generally, small R&D quantities can go to aqueous waste streams, but large scale requires specific boron treatment. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: Phenylboronic acid (EC 202-701-9).[3] Retrieved October 26, 2023. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. [Link]
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Reference for chemical properties and reactivity of boronic acids). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
